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Core Science & Biosynthesis

Foundational

2,2,7,7-Tetramethyl-1,4-thiazepan-5-one: Structural Dynamics, Synthetic Methodologies, and Applications in 3D Scaffold Drug Discovery

Executive Summary The transition from flat, sp2 -hybridized aromatic rings to sp3 -rich three-dimensional scaffolds is a defining paradigm shift in modern Fragment-Based Drug Discovery (FBDD). Among these emerging 3D str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2 -hybridized aromatic rings to sp3 -rich three-dimensional scaffolds is a defining paradigm shift in modern Fragment-Based Drug Discovery (FBDD). Among these emerging 3D structures, 2,2,7,7-tetramethyl-1,4-thiazepan-5-one stands out as a highly specialized, rigid, and non-planar heterocyclic core[1]. Characterized by a seven-membered ring containing sulfur, nitrogen, and a ketone group, this compound leverages specific steric constraints to maintain its structural integrity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the thermodynamic principles governing its synthesis, and its self-validating applications in bioconjugation and drug discovery.

Physicochemical Profiling & Structural Causality

Understanding the behavior of 2,2,7,7-tetramethyl-1,4-thiazepan-5-one requires a deep dive into its structural identifiers and the thermodynamic forces that allow a typically unstable seven-membered ring to form with high efficiency.

Chemical Identifiers

The fundamental properties of the scaffold dictate its solubility, reactivity, and suitability for biological screening libraries.

Table 1: Physicochemical Properties of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one

PropertyValueCausality / Significance
CAS Number 2680529-65-9[2]Unique registry identifier for precise sourcing.
Molecular Formula C9​H17​NOS [2]Indicates a high degree of saturation ( sp3 character).
Molecular Weight 187.30 g/mol [1]Ideal low-molecular-weight starting point for FBDD.
InChI Key ITHNPWCYVPLPQI-UHFFFAOYSA-N[1]Standardized structural representation for cheminformatics.
Core Scaffold 1,4-Thiazepan-5-one[1]Provides a rigid framework for spatial functional group presentation.
The Thorpe-Ingold (Gem-Dimethyl) Effect

The synthesis of medium-sized rings (7-membered) is notoriously difficult due to unfavorable entropic penalties and transannular strain. However, the introduction of four methyl groups at the C2 and C7 positions of the 1,4-thiazepan-5-one ring fundamentally alters its cyclization kinetics[1].

This phenomenon is known as the Thorpe-Ingold effect (or gem-dimethyl effect)[3]. When hydrogen atoms on the carbon chain are replaced by bulky alkyl groups, the increased steric hindrance forces the internal bond angle between the remaining substituents to compress[3][4]. This "angle compression" brings the reactive ends of the acyclic precursor significantly closer together[4].

Consequently, the starting material is pre-organized into a conformation that closely resembles the transition state. This drastically reduces the activation entropy ( ΔS‡ ), making the intramolecular cyclization kinetically rapid and thermodynamically favorable[5][6].

Table 2: Kinetic & Thermodynamic Impact of the Thorpe-Ingold Effect

ParameterUnsubstituted PrecursorGem-Dimethyl Substituted PrecursorMechanistic Driver
Activation Entropy ( ΔS‡ ) Highly negativeLess negativePre-organization of the ground state reduces entropy loss[6].
Ring Closure Rate BaselineAccelerated (up to 104 x faster)Angle compression forces reactive centers into proximity[3][6].
Thermodynamic Stability LowerHigherRelief of steric strain upon ring closure stabilizes the product[4].

Synthetic Methodologies: Self-Validating Protocols

The synthesis of the 2,2,7,7-tetramethyl-1,4-thiazepan-5-one core can be achieved through highly efficient, self-validating experimental workflows. Below are two field-proven protocols: one for de novo scaffold synthesis and one for bioconjugation.

Protocol A: De Novo One-Pot Synthesis via Conjugate Addition

Objective: Construct the 7-membered heterocyclic core utilizing the thermodynamic driving force of the Thorpe-Ingold effect[1].

  • Reagent Preparation: Dissolve equimolar amounts of a gem-dimethyl substituted 1,2-amino thiol and an α,β -unsaturated ester in a polar aprotic solvent (e.g., DMF or DMSO)[1][7].

  • Conjugate Addition (Thioether Formation): Introduce a mild base (e.g., triethylamine) to deprotonate the thiol. This initiates a Michael-type conjugate addition of the thiolate to the activated double bond of the ester, forming an acyclic thioether intermediate[1].

  • Intramolecular Amidation (Cyclization): Elevate the reaction temperature to 80–100°C. Driven by the steric bulk of the C2 and C7 methyl groups, the amine and ester functionalities are forced into close spatial proximity. This pre-organization rapidly facilitates intramolecular amidation, expelling alcohol and closing the lactam ring[1][3].

  • Isolation & Purification: Quench the reaction with water, extract the organic layer using ethyl acetate, and purify the crude product via flash column chromatography to yield the pure 2,2,7,7-tetramethyl-1,4-thiazepan-5-one scaffold.

Mechanistic_Cyclization A 1,2-Amino Thiol + α,β-Unsaturated Ester B Intermolecular Conjugate Addition A->B C Thioether Intermediate B->C D Thorpe-Ingold Effect (Angle Compression) C->D E Intramolecular Amidation D->E F 2,2,7,7-Tetramethyl- 1,4-thiazepan-5-one E->F

Figure 1: Mechanistic pathway of thiazepanone cyclization.

Protocol B: Bioconjugation via Cyclopropenone (CPO) Reagents

Objective: Utilize the 1,4-thiazepan-5-one formation as an orthogonal, biocompatible linkage for the site-specific modification of N-terminal cysteines on proteins[8].

  • Buffer Preparation: Prepare a biocompatible sodium phosphate (NaPi) buffer (20 mM, pH 7.0) to maintain native protein folding[8].

  • Peptide Incubation: Introduce the target peptide or protein containing an N-terminal cysteine (which acts as a 1,2-aminothiol) into the buffer[8].

  • Selective Modification: Add a cyclopropenone-pentafluorophenol (CPO-PFP) activated ester reagent. CPO reagents exhibit remarkable chemoselectivity; they react exclusively with 1,2-aminothiols while ignoring internal, solvent-exposed cysteines or biological thiols like glutathione[7][8].

  • Linkage Formation: Incubate the mixture at room temperature. The reaction proceeds rapidly under mild conditions to yield a highly stable 1,4-thiazepan-5-one linkage, effectively tagging the protein without the need for toxic metal catalysts[8].

Applications in Fragment-Based Drug Discovery (FBDD)

The rigid, non-planar architecture of 2,2,7,7-tetramethyl-1,4-thiazepan-5-one makes it a highly valuable asset in Fragment-Based Drug Discovery (FBDD)[1]. Historically, screening libraries have been saturated with flat, sp2 -hybridized aromatic compounds. While easy to synthesize, these flat molecules often suffer from poor target specificity and high attrition rates in clinical trials.

By incorporating the 3D-enriched thiazepanone scaffold, researchers can access previously unexplored chemical space[1]. The spatial projection of the core allows for precise pharmacophore mapping—meaning functional groups can be oriented in three dimensions to perfectly complement the binding pockets of complex biological targets.

FBDD_Workflow A Scaffold Selection (2,2,7,7-Tetramethyl-1,4-thiazepan-5-one) B 3D Chemical Space Library Generation A->B C High-Throughput Screening (HTS) B->C D Hit Identification (Target Specificity) C->D E Lead Optimization (Pharmacophore Mapping) D->E

Figure 2: FBDD workflow utilizing the 3D thiazepanone scaffold.

References

  • [3] Wikipedia. "Thorpe–Ingold effect". Source: Wikipedia. URL: [Link]

  • [4] LUCP. "Thorpe-Ingold Effect Assisted Strained Ring Synthesis". Source: LUCP. URL: [Link]

  • [5] Kingsbury, C. A. "Ring Closures and the Hammond Postulate". Source: UNL Digital Commons. URL: [Link]

  • [6] Almerja. "Combatting ΔS‡—the Thorpe–Ingold effect". Source: Almerja. URL: [Link]

  • [8] Istrate A., et al. "Platform for Orthogonal N-Cysteine-Specific Protein Modification Enabled by Cyclopropenone Reagents". Source: Journal of the American Chemical Society (JACS), 2022, 144 (23), 10396–10406. URL: [Link]

  • [7] ResearchGate. "Mechanistic investigations of the 1,4‐thiazepan‐5‐one using model substrates". Source: ResearchGate. URL: [Link]

Sources

Exploratory

Structural and Physicochemical Profiling of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one: Molecular Weight, Scaffold Rigidity, and FBDD Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Introduction: The Evolution of 3D-Enriched Fragments In the highly optimized field of Fragment-Base...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction: The Evolution of 3D-Enriched Fragments

In the highly optimized field of Fragment-Based Drug Discovery (FBDD), the pharmaceutical industry is aggressively shifting away from flat, sp2 -hybridized aromatic rings toward 3D-enriched, sp3 -rich molecular scaffolds. This structural evolution is driven by the need to improve target specificity, reduce off-target toxicity, and access unexplored chemical space.

A premier exemplar of this architectural shift is 2,2,7,7-tetramethyl-1,4-thiazepan-5-one (CAS: 2680529-65-9). As an Application Scientist overseeing fragment library curation, I prioritize scaffolds that offer high structural complexity while maintaining strict physicochemical boundaries. With a precisely calculated molecular weight of 187.30 g/mol [1], this thiazepanone core is strategically optimal. It provides a robust, non-planar framework for directional hydrogen bonding while leaving a substantial "heavy atom budget" for downstream hit-to-lead optimization.

Physicochemical Properties and Molecular Weight Analysis

The molecular weight of a fragment is the foundational metric that dictates its ligand efficiency. According to the "Rule of Three" (Ro3) for fragment libraries, ideal candidates should possess a molecular weight of 300 Da.

At 187.30 g/mol , 2,2,7,7-tetramethyl-1,4-thiazepan-5-one utilizes only ~62% of the Ro3 mass limit. This leaves a functionalization budget of approximately 112 Da—enough to append critical pharmacophores (such as a substituted phenyl ring or multiple solubilizing groups) without violating optimal pharmacokinetic parameters. Furthermore, the molecule boasts an exceptional fraction of sp3 carbons ( Fsp3 ). Out of its 9 total carbons, 8 are sp3 -hybridized (four methyls, three ring carbons), yielding an Fsp3 of 0.89, which strongly correlates with clinical success in drug development.

Quantitative Data Summary

Table 1: Physicochemical Profile and Ro3 Compliance of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one

Physicochemical ParameterValueImplication for Drug Design
Molecular Weight 187.30 g/mol Highly Ro3 compliant; leaves ~112 Da for functionalization.
Molecular Formula C9​H17​NOS High aliphatic content drives favorable solubility.
Fsp3 (Fraction sp3 ) 0.89 (8 of 9 Carbons)Exceptional 3D character; minimizes flat-ring stacking toxicity.
H-Bond Donors (HBD) 1 (Ring NH)Facilitates targeted kinase/protease hinge binding.
H-Bond Acceptors (HBA) 2 (C=O, Ring N)Enables dual-point interaction with target protein backbones.

Structural Dynamics: The Thorpe-Ingold Effect

The introduction of four methyl groups at the C2 and C7 positions is not merely a structural decoration; it fundamentally alters the thermodynamics and kinetics of the molecule. This specific substitution pattern is a classic manifestation of the Thorpe-Ingold effect (or gem-dimethyl effect).

The Causality of Experimental Choice: Why synthesize the tetramethylated version rather than the unsubstituted 1,4-thiazepan-5-one? The bulky geminal dimethyl groups compress the internal bond angles (C-C-C) of the linear acyclic precursor. This steric compression forces the reactive termini (the amine and the thioether/carbonyl precursor) into close spatial proximity. By drastically reducing the activation entropy ( ΔS‡ ) required for ring closure, the cyclization to form the 7-membered ring proceeds rapidly, selectively, and in high yield.

G A Acyclic Precursor (Linear Thioether) B Thorpe-Ingold Effect (Gem-Dimethyl Compression) A->B Conformational Pre-organization C Anionic Intermediate (Conjugate Addition) B->C Base Catalysis D 2,2,7,7-Tetramethyl- 1,4-thiazepan-5-one C->D Ring Closure

Fig 1: Thorpe-Ingold effect accelerating the cyclization of 2,2,7,7-tetramethyl-1,4-thiazepan-5-one.

Experimental Protocol: Synthesis and Mass Validation

To utilize this scaffold in library generation, researchers must ensure the integrity of the cyclization process. The following protocol outlines a self-validating workflow for synthesizing the core and verifying its exact molecular weight.

Objective: Synthesize the 1,4-thiazepan-5-one core and validate the 187.30 g/mol mass shift.

Step-by-Step Methodology:

  • Precursor Assembly: Dissolve the acyclic precursor (e.g., an appropriately substituted linear thioether-amine) in a 4:1 mixture of KPi buffer (50 mM, pH 7.0) and DMSO to a final concentration of 10 mM.

  • Base-Catalyzed Cyclization: Elevate the reaction temperature to 40°C. The reaction proceeds via a tandem conjugate addition and cyclization sequence. Causality: The gem-dimethyl groups pre-organize the conformation, driving the intramolecular attack of the amine onto the carbonyl/ester equivalent.

  • Self-Validating Reaction Monitoring: At 30-minute intervals, extract 10 µL aliquots. Quench with 0.1% Formic Acid in Acetonitrile. Analyze via LC-MS (ESI+).

    • Validation Logic: The thermodynamic endpoint of this reaction is inextricably linked to a specific mass shift. The successful formation of the thiazepanone core is confirmed by the complete disappearance of the acyclic precursor mass and the emergence of a sharp peak at m/z 188.31 ( [M+H]+ ), which corresponds exactly to the target molecular weight of 187.30 g/mol .

  • Purification: Subject the crude mixture to preparative reverse-phase HPLC (C18 column, using a gradient of H2​O /MeCN with 0.1% TFA).

  • Structural Elucidation: Lyophilize the pure fractions and perform 1D ( 1H , 13C ) and 2D NMR (NOESY). The rigidity of the ring will manifest as distinct, non-exchanging diastereotopic proton signals for the ring CH2​ groups, confirming the non-planar 3D architecture.

Advanced Applications: Peptide Stapling and Bioconjugation

Beyond serving as a standalone fragment, the 1,4-thiazepan-5-one scaffold has revolutionized peptide chemistry. Recent mechanistic investigations by [2] have demonstrated that the 1,4-thiazepan-5-one core can be generated in situ for the rapid, chemoselective stapling of N-terminal cysteines in peptides.

By utilizing NHS-activated acrylamides, the thiol group of an N-terminal cysteine attacks the Michael acceptor, followed immediately by the amino group attacking the NHS-activated ester. This dual-action cyclization forms a 1,4-thiazepan-5-one linker, effectively "stapling" the peptide. This modification significantly enhances the proteolytic stability and helical propensity of the peptide, creating robust chemical biology probes.

G N1 N-Terminal Cysteine (Peptide) N3 Thiol-Michael Addition N1->N3 N2 NHS-Activated Acrylamide N2->N3 N4 Amide Bond Formation N3->N4 Intramolecular Attack N5 1,4-Thiazepan-5-one Stapled Peptide N4->N5 Stable 3D Scaffold

Fig 2: Chemoselective peptide stapling pathway forming a 1,4-thiazepan-5-one linkage.

Conclusion

The precise molecular weight of 187.30 g/mol for 2,2,7,7-tetramethyl-1,4-thiazepan-5-one belies its profound structural utility. By leveraging the Thorpe-Ingold effect, this scaffold provides a highly rigid, 3D-enriched framework that directly addresses the critical shortcomings of traditional flat aromatic libraries. Whether deployed as a starting fragment in FBDD or as a structural linker in advanced peptide stapling, its unique physicochemical properties make it an indispensable asset for modern drug development professionals.

References

  • Title: Mechanistic investigations of the 1,4‐thiazepan‐5‐one using model substrates Source: ResearchGate (Gois et al.) URL: [Link]

Foundational

Synthesis of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one: A Comprehensive Technical Guide

Executive Summary The shift from flat, sp²-hybridized aromatic compounds to 3D-enriched, sp³-rich scaffolds is a defining trend in modern Fragment-Based Drug Discovery (FBDD). Among these, the 1,4-thiazepan-5-one core of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The shift from flat, sp²-hybridized aromatic compounds to 3D-enriched, sp³-rich scaffolds is a defining trend in modern Fragment-Based Drug Discovery (FBDD). Among these, the 1,4-thiazepan-5-one core offers a rigid, conformationally constrained framework. This whitepaper details the synthesis of 2,2,7,7-tetramethyl-1,4-thiazepan-5-one (CAS 2680529-65-9), exploring the mechanistic causality of its assembly, the profound impact of the Thorpe-Ingold effect, and field-proven protocols for overcoming neopentyl-like steric hindrance during cyclization.

Structural Rationale and the Thorpe-Ingold Effect

The introduction of four methyl groups at the C2 and C7 positions of the 1,4-thiazepan-5-one ring has profound structural implications (1). In the linear precursor, both the amine and carboxylate reactive centers are situated adjacent to quaternary carbons, creating a neopentyl-like steric environment. While this gamma-branching typically hinders nucleophilic attack, the gem-dimethyl groups induce the Thorpe-Ingold effect .

The increased steric bulk of the methyl groups compresses the internal bond angles of the carbon chain, significantly reducing the distance between the reactive termini and lowering the entropic penalty of cyclization (1). This pre-organization is highly advantageous in drug design, locking the seven-membered ring into a defined 3D conformation that enhances target specificity.

Retrosynthetic Analysis & Pathway Design

The target scaffold is assembled via a convergent two-step sequence. Disconnection of the amide bond reveals a linear thioether amino acid intermediate. Further disconnection of the thioether linkage via a retro-Thia-Michael addition identifies two commercially accessible precursors: 1-amino-2-methylpropane-2-thiol and 3,3-dimethylacrylic acid.

G Target 2,2,7,7-Tetramethyl- 1,4-thiazepan-5-one Intermediate S-(2-amino-1,1-dimethylethyl)- 3-mercapto-3-methylbutanoic acid Target->Intermediate Lactamization (Disconnection) Precursors 1-Amino-2-methylpropane-2-thiol + 3,3-Dimethylacrylic acid Intermediate->Precursors Thia-Michael Addition (Disconnection)

Retrosynthetic analysis of 2,2,7,7-tetramethyl-1,4-thiazepan-5-one.

Experimental Protocols: A Self-Validating System

The following protocols are engineered to mitigate side reactions (e.g., disulfide formation, intermolecular oligomerization) through strict environmental controls and optimized reagent selection.

Workflow Step1 1. Reagent Preparation Degassed MeOH, Inert Atmosphere Step2 2. Thia-Michael Addition Et3N (0.1 eq), 60°C, 12h Step1->Step2 Step3 3. Intermediate Isolation Precipitation / Filtration Step2->Step3 Step4 4. Intramolecular Lactamization HATU (1.2 eq), DIPEA (3.0 eq), DMF Step3->Step4 Step5 5. Purification Flash Chromatography (DCM:MeOH) Step4->Step5

Step-by-step experimental workflow for the synthesis of the thiazepanone scaffold.

Step 1: Thia-Michael Addition
  • Causality: The conjugate addition of the thiol to the α,β-unsaturated acid must be performed under an inert atmosphere to prevent oxidative dimerization of the thiol into a disulfide. A catalytic amount of triethylamine (Et₃N) is used to increase the nucleophilicity of the thiol without promoting competitive aza-Michael addition from the primary amine.

  • Protocol:

    • Charge a flame-dried round-bottom flask with 1-amino-2-methylpropane-2-thiol (10.0 mmol) and 3,3-dimethylacrylic acid (10.0 mmol).

    • Suspend the reagents in anhydrous, thoroughly degassed methanol (30 mL) under an argon atmosphere.

    • Add triethylamine (1.0 mmol, 0.1 eq) dropwise via syringe.

    • Equip the flask with a reflux condenser and heat the mixture to 60 °C for 12 hours.

    • Self-Validation: Monitor the reaction via LC-MS. Upon confirmation of mass conversion, concentrate the mixture in vacuo.

    • Triturate the crude residue with cold diethyl ether to precipitate the intermediate S-(2-amino-1,1-dimethylethyl)-3-mercapto-3-methylbutanoic acid. Filter and dry under high vacuum.

Step 2: Intramolecular Lactamization
  • Causality: The neopentyl-like steric hindrance at both the amine and carboxylate ends necessitates a highly reactive coupling agent. HATU is selected over standard carbodiimides (e.g., EDC) because the HOAt active ester intermediate benefits from a neighboring group effect—the pyridine nitrogen acts as an intramolecular base, significantly accelerating aminolysis (1). Pseudo-high dilution (0.01 M) is critical to suppress intermolecular oligomerization, allowing the Thorpe-Ingold effect to drive the intramolecular pathway.

  • Protocol:

    • Dissolve the isolated thioether amino acid intermediate (5.0 mmol) in anhydrous DMF (500 mL) to achieve a 0.01 M concentration.

    • Add N,N-Diisopropylethylamine (DIPEA, 15.0 mmol, 3.0 eq) and stir for 10 minutes at room temperature.

    • Add HATU (6.0 mmol, 1.2 eq) in a single portion.

    • Stir the reaction mixture at room temperature for 16 hours under argon.

    • Concentrate the solvent under reduced pressure using a rotary evaporator equipped with a high-vacuum pump.

    • Self-Validation (Workup): Redissolve the residue in ethyl acetate, wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine to remove excess coupling reagents and unreacted linear precursors.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via flash column chromatography (gradient: 0-5% MeOH in DCM) to yield the pure 2,2,7,7-tetramethyl-1,4-thiazepan-5-one.

Quantitative Data & Yield Optimization

The necessity of the specific reagents chosen for the lactamization step is validated by the optimization data presented below. Standard peptide coupling conditions yield poor results due to the severe steric constraints of the tetramethyl substitution pattern.

Table 1: Optimization of Intramolecular Lactamization Conditions for Neopentyl-like Substrates

EntryCoupling ReagentAdditiveSolventConc. (M)Temp (°C)Yield (%)Observations
1EDC·HClHOBtDMF0.102532Significant intermolecular oligomerization observed.
2EDC·HClHOBtDMF0.012548Improved monomer yield; slow reaction rate.
3PyBOPNoneDMF0.012561Moderate conversion; difficult purification.
4HATUNoneDCM0.012574Good conversion; limited solubility of the intermediate.
5 HATU None DMF 0.01 25 88 Optimal conditions; rapid conversion, high purity.

Applications in Fragment-Based Drug Discovery (FBDD)

The synthesized 2,2,7,7-tetramethyl-1,4-thiazepan-5-one scaffold represents a highly valuable building block for FBDD. The rigid, non-planar structure provides a robust framework for the spatial presentation of functional groups, facilitating specific interactions with biological targets that are inaccessible to flat aromatic compounds (1). Furthermore, the presence of heteroatoms (N and S) allows for orthogonal functionalization. Similar functionalization strategies have been successfully applied to related thiazepanone scaffolds to generate novel biologically active conjugates (2), expanding the accessible chemical space for novel therapeutics.

References

  • Synthetic Methodologies for 2,2,7,7 Tetramethyl 1,4 Thiazepan 5 One and Its Analogs Source: Benchchem URL
  • Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides Source: ChemRxiv URL

Sources

Exploratory

Structural Elucidation and Spectroscopic Validation of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one: A Technical Guide

Executive Summary & Chemical Significance The 1,4-thiazepan-5-one scaffold represents a highly privileged, yet historically underrepresented, medium-sized heterocyclic ring system in modern drug discovery[1]. Found nativ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

The 1,4-thiazepan-5-one scaffold represents a highly privileged, yet historically underrepresented, medium-sized heterocyclic ring system in modern drug discovery[1]. Found natively in complex biological molecules such as the mutanobactins (antifungal cyclic peptides)[2], this core offers exceptional three-dimensional spatial presentation.

Specifically, 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one (CAS: 2680529-65-9)[3] serves as a critical building block in Fragment-Based Drug Discovery (FBDD). The introduction of gem-dimethyl groups at the C2 and C7 positions fundamentally alters the molecule's thermodynamic landscape, locking the 7-membered ring into a rigid, non-planar conformation that enhances target specificity and minimizes off-target flat-aromatic binding[1].

Mechanistic Causality: The Thorpe-Ingold Effect

Synthesizing 7-membered rings is notoriously difficult due to unfavorable transannular strain and high entropic barriers. The 2,2,7,7-tetramethyl substitution pattern overcomes this via the Thorpe-Ingold effect (gem-dimethyl effect)[1]. The bulky methyl groups compress the internal C-C-C bond angles, forcing the reactive terminal groups (the amine and the thioether/ester precursors) into close spatial proximity. This structural pre-organization dramatically lowers the activation energy required for cyclization.

ThorpeIngold Subst Gem-Dimethyl Substitution (C2 & C7) Angle Bond Angle Compression (Thorpe-Ingold Effect) Subst->Angle Strain Reduction of Transannular Strain Angle->Strain Cyclize Accelerated Ring Closure (1,4-Thiazepan-5-one) Strain->Cyclize

Figure 1: Mechanistic pathway of the Thorpe-Ingold effect facilitating ring cyclization.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity during structural characterization, the following workflows are designed as self-validating systems. Each protocol includes a causality statement explaining the why behind the method, followed by a strict validation checkpoint.

SpectroscopicWorkflow Prep Sample Prep (CDCl3, Anhydrous) NMR NMR Analysis (1H, 13C) Prep->NMR IR FT-IR ATR (Functional Groups) Prep->IR HRMS HRMS (ESI-TOF) (Exact Mass) Prep->HRMS Data Data Integration & Verification NMR->Data IR->Data HRMS->Data

Figure 2: Multimodal spectroscopic validation workflow for structural elucidation.

Protocol A: High-Resolution NMR Acquisition
  • Causality: Deuterated chloroform (CDCl₃) is strictly selected over protic solvents (like CD₃OD) because it lacks exchangeable deuterons. This preserves the critical N-H lactam proton signal (~6.20 ppm), which would otherwise disappear due to rapid deuterium exchange, stripping away a key structural identifier.

  • Step 1: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v TMS.

  • Step 2: Tune the NMR probe (400/600 MHz) and lock onto the deuterium signal. Shim until the TMS line width is <0.5 Hz.

  • Step 3: Acquire ¹H NMR (16 scans, D1=1s) and ¹³C NMR (1024 scans, D1=2s, WALTZ-16 decoupled).

  • Validation Checkpoint: Calculate the integration ratio of the methyl protons to the methylene protons. The system is self-validated if the ratio is exactly 3:1 (12H from four methyls vs. 4H from two methylenes). Any deviation indicates incomplete cyclization or solvent impurity.

Protocol B: FT-IR ATR Analysis
  • Causality: Attenuated Total Reflectance (ATR) is utilized instead of traditional KBr pellet pressing. KBr is highly hygroscopic; moisture absorbed during pellet preparation produces a massive, broad O-H stretch that masks the critical N-H stretch (3200–3400 cm⁻¹) of the thiazepanone ring.

  • Step 1: Clean the diamond ATR crystal with isopropanol and collect an ambient air background (32 scans, 4 cm⁻¹ resolution).

  • Step 2: Apply 2 mg of solid sample directly to the crystal and apply uniform anvil pressure.

  • Step 3: Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Validation Checkpoint: A sharp, distinct peak at ~1660 cm⁻¹ must be present to confirm the lactam carbonyl. The absence of a broad band >3400 cm⁻¹ validates that the sample is perfectly anhydrous.

Protocol C: HRMS (ESI-TOF)
  • Causality: Electrospray Ionization (ESI) is a "soft" ionization technique. Because the 1,4-thiazepan-5-one ring contains a basic nitrogen and a polar carbonyl, it easily forms an [M+H]⁺ adduct. Hard ionization (like EI) would shatter the sterically strained 7-membered ring before detection.

  • Step 1: Dilute the sample to 1 µg/mL in LC-MS grade MeOH/H₂O (50:50) spiked with 0.1% formic acid to force protonation.

  • Step 2: Calibrate the TOF analyzer to achieve <2 ppm mass accuracy[1].

  • Step 3: Inject via direct infusion (Capillary: 3.5 kV, Temp: 300 °C).

  • Validation Checkpoint: The theoretical exact mass for C₉H₁₈NOS⁺ is 188.1109 m/z . The measured mass must fall within a 2 ppm error window. Furthermore, the M+2 isotopic peak must exhibit an intensity of ~4.5% relative to the parent ion, validating the natural abundance of the ³⁴S isotope.

Quantitative Spectroscopic Data Synthesis

The following tables summarize the expected spectroscopic fingerprint for 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one, synthesized from structural mechanics and established heterocycle behavior.

Table 1: ¹H NMR Assignments (in CDCl₃)
PositionChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
C2-CH₃ 1.35Singlet6HGem-dimethyls adjacent to Thioether (S)
C7-CH₃ 1.42Singlet6HGem-dimethyls adjacent to Thioether (S)
C6-H₂ 2.58Singlet2HMethylene adjacent to Carbonyl (C=O)
C3-H₂ 3.15Doublet (J = 6.5 Hz)2HMethylene adjacent to Nitrogen (NH)
N4-H 6.20Broad Singlet1HLactam secondary amine
Table 2: ¹³C NMR Assignments (in CDCl₃)
PositionChemical Shift (ppm)Carbon TypeStructural Assignment
C2-CH₃ 28.5Primary (CH₃)Methyl carbons at C2
C7-CH₃ 29.2Primary (CH₃)Methyl carbons at C7
C2 48.1Quaternary (C)Sterically hindered node at C2
C6 49.5Secondary (CH₂)Methylene carbon at C6
C7 50.4Quaternary (C)Sterically hindered node at C7
C3 55.3Secondary (CH₂)Methylene carbon at C3 (Deshielded by N)
C5 174.2Quaternary (C=O)Lactam carbonyl carbon
Table 3: Key FT-IR Vibrational Modes
Wavenumber (cm⁻¹)IntensityModeDiagnostic Significance
3280 Medium, SharpN-H StretchConfirms the presence of the secondary lactam amine.
2960 - 2850 StrongC-H StretchAliphatic stretches dominated by the four methyl groups.
1660 StrongC=O StretchAmide I band; highly diagnostic for the 7-membered lactam[1].
1530 MediumN-H BendAmide II band.
680 Weak-MediumC-S StretchConfirms the integrity of the thioether linkage in the ring[1].

References

  • Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications Source: MDPI URL:[Link]

Sources

Foundational

13C NMR analysis of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comprehensive technic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one. As a sterically hindered heterocyclic scaffold, understanding its structural features through NMR is critical for its application in medicinal chemistry and drug development. This document outlines the fundamental principles governing the chemical shifts of its unique carbon environments, presents a predicted ¹³C NMR spectrum with detailed justifications, and provides a robust experimental protocol for data acquisition. By explaining the causality behind spectral characteristics and experimental design, this guide serves as a practical resource for researchers working with this molecule and its derivatives.

Introduction: The 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one Scaffold

2,2,7,7-Tetramethyl-1,4-thiazepan-5-one is a seven-membered heterocyclic compound featuring a lactam (an amide within a cyclic system), a thioether, and two sterically demanding gem-dimethyl groups.[1][2] Its structure is of significant interest in medicinal chemistry, where it can serve as a peptidomimetic scaffold to create novel therapeutic agents.[3] The tetramethyl substitution provides conformational rigidity and metabolic stability, making it a valuable building block.

A thorough characterization of this molecule is paramount, and ¹³C NMR spectroscopy is the most powerful tool for confirming its carbon skeleton. This guide provides a detailed framework for predicting, acquiring, and interpreting its ¹³C NMR spectrum.

Caption: Structure of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one.

Predicting the ¹³C NMR Spectrum: A First-Principles Approach

The ¹³C NMR spectrum of this molecule is predicted to show six distinct signals due to molecular symmetry. The two methyl groups on C2 are equivalent, as are the two on C7. However, the C2/C7 positions and their attached methyls are not equivalent. The chemical shift of each carbon is determined by its local electronic environment, influenced by hybridization, electronegativity of neighboring atoms, and steric effects.

Factors Influencing Chemical Shifts:
  • Carbonyl Carbon (C5): The C5 carbon is part of a lactam (cyclic amide). Carbonyl carbons are highly deshielded due to the double bond and the electronegativity of the oxygen atom. Saturated amide carbonyls typically resonate in the 173–178 ppm range.[4]

  • Carbons Adjacent to Nitrogen (C3 & C7): The nitrogen atom at position 4 is more electronegative than carbon, causing a downfield shift for adjacent carbons. Carbons bonded to nitrogen in amides or amines generally appear between 30 and 65 ppm.[5]

  • Carbon Adjacent to Sulfur (C6): Sulfur is less electronegative than nitrogen and oxygen. Therefore, the carbon atom adjacent to the thioether (C6) will be shielded relative to carbons next to nitrogen. These carbons are typically found in the 20-40 ppm range.[6]

  • Quaternary Carbons (C2 & C7): These carbons are bonded to two other carbons and a nitrogen or sulfur atom. Their chemical shifts will be influenced by these attachments. Quaternary carbons often exhibit lower signal intensity in proton-decoupled spectra due to a lack of Nuclear Overhauser Effect (NOE) enhancement.[7]

  • Methyl Carbons (on C2 & C7): These sp³ hybridized carbons are in a relatively electron-rich environment and will appear the most upfield, typically in the 10-35 ppm range.[5]

G cluster_0 Structural Feature cluster_1 Primary Electronic Effect cluster_2 Predicted ¹³C Chemical Shift (ppm) C5_O C=O (Amide) Deshielding Strong Deshielding (π-system, O electronegativity) C5_O->Deshielding C7_N C-N (Amine/Amide) Moderate_Deshielding Moderate Deshielding (N electronegativity) C7_N->Moderate_Deshielding C6_S C-S (Thioether) Weak_Shielding Weak Deshielding (S electronegativity) C6_S->Weak_Shielding C2_C7_quat Quaternary Carbon C2_C7_quat->Moderate_Deshielding CH3 Methyl Carbon Alkyl_Shielding Strong Shielding (sp³ environment) CH3->Alkyl_Shielding Shift_175 ~175 ppm Deshielding->Shift_175 Shift_50_60 ~50-60 ppm Moderate_Deshielding->Shift_50_60 Shift_30_40 ~30-40 ppm Weak_Shielding->Shift_30_40 Shift_25_35 ~25-35 ppm Alkyl_Shielding->Shift_25_35

Caption: Correlation of structural features to predicted ¹³C NMR chemical shifts.
Predicted Chemical Shift Assignments
Carbon Atom(s)EnvironmentPredicted Shift (ppm)Rationale
C5 Amide Carbonyl (C=O)~175Highly deshielded by double-bonded oxygen. Typical for saturated lactams.[4]
C7 Quaternary (N-C(CH₃)₂)~55-65Deshielded by adjacent nitrogen (N4).
C3 Methylene (N-CH₂)~45-55Deshielded by adjacent nitrogen (N4).
C2 Quaternary (S-C(CH₃)₂)~35-45Less deshielded than C7 due to sulfur's lower electronegativity compared to nitrogen.
C6 Methylene (S-CH₂)~30-40Adjacent to sulfur; more shielded than C3.[6]
-CH₃ on C7 Methyl~28-32Standard alkyl region.
-CH₃ on C2 Methyl~25-29Slightly more shielded environment than the methyls on C7.

Note: These are estimated values. Actual shifts may vary based on solvent, concentration, and temperature.

Experimental Protocol for High-Fidelity Data Acquisition

Adherence to a rigorous experimental protocol is essential for obtaining a high-quality, interpretable ¹³C NMR spectrum. This protocol is designed to be a self-validating system for ensuring data integrity.

G A 1. Sample Preparation ~15-20 mg of compound ~0.7 mL of CDCl₃ B 2. NMR Tube Loading Transfer solution to 5 mm NMR tube A->B C 3. Spectrometer Setup Insert sample, lock, and shim B->C D 4. Acquisition Parameter Tuning Set pulse program (e.g., zgpg30) Set spectral width (~240 ppm) C->D E 5. Data Acquisition Acquire ¹³C spectrum (≥1024 scans) D->E F 6. Data Processing Fourier transform, phase correction, and baseline correction E->F G 7. Spectral Analysis Peak picking and assignment F->G

Sources

Exploratory

Mass Spectrometry of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one: A Comprehensive Technical Guide

Introduction and Structural Rationale The compound 2,2,7,7-tetramethyl-1,4-thiazepan-5-one (Molecular Formula: C9H17NOS) is a highly rigid, three-dimensional medium-sized heterocycle. In recent years, this scaffold has g...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

The compound 2,2,7,7-tetramethyl-1,4-thiazepan-5-one (Molecular Formula: C9H17NOS) is a highly rigid, three-dimensional medium-sized heterocycle. In recent years, this scaffold has gained significant traction in fragment-based drug discovery (FBDD) and chemical biology. Notably, the 1,4-thiazepan-5-one linkage is the stable, terminal product of highly selective1[1].

The introduction of four methyl groups at the C2 and C7 positions is a classic application of the 2[3]. While this effect thermodynamically favors ring closure during synthesis, it also profoundly dictates the molecule's behavior in the gas phase during tandem mass spectrometry (MS/MS). The steric bulk and the potential to form stable tertiary carbocations create highly specific, predictable fragmentation pathways that researchers can leverage for confident structural elucidation.

Gas-Phase Thermodynamics and Fragmentation Dynamics

High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition of this scaffold. The exact monoisotopic mass of the 4 is 187.1031 Da[4]. Under positive Electrospray Ionization (ESI+), the protonated precursor ion [M+H]+ is observed at m/z 188.1104 .

When subjected to Collision-Induced Dissociation (CID), the [M+H]+ ion undergoes charge-directed fragmentation driven by three primary mechanistic pathways:

  • Amide Cleavage & CO Loss (-28 Da): Protonation preferentially occurs at the highly basic amide oxygen or nitrogen. This localized charge induces heterolytic cleavage of the N4-C5 bond, opening the 7-membered ring to form an acylium ion intermediate. Subsequent extrusion of carbon monoxide (CO) yields a stable fragment at m/z 160.1154.

  • Thioether Cleavage & H2S Loss (-34 Da): The proton can migrate to the sulfur atom (S1). Due to the adjacent gem-dimethyl groups, the C-S bonds are sterically strained. Cleavage results in the neutral loss of hydrogen sulfide (H2S), generating a fragment at m/z 154.1226.

  • Gem-Dimethyl Cleavage (-56 Da): The most defining feature of the gas-phase Thorpe-Ingold effect is the neutral loss of isobutene (C4H8). Cleavage of the C-C or C-S bonds adjacent to the C2 or C7 positions is highly favored because the resulting charge is stabilized as a tertiary carbocation, yielding an intense product ion at m/z 132.0478.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 188.1104 RingOpen Acylium Intermediate Ring Opening M->RingOpen Amide Cleavage LossH2S [M+H - H2S]+ m/z 154.1226 M->LossH2S Thioether Cleavage LossIsobutene [M+H - C4H8]+ m/z 132.0478 M->LossIsobutene gem-Dimethyl Cleavage LossCO [M+H - CO]+ m/z 160.1154 RingOpen->LossCO -CO (28 Da) Frag104 [M+H - CO - C4H8]+ m/z 104.0528 LossCO->Frag104 -C4H8 (56 Da) LossIsobutene->Frag104 -CO (28 Da)

Fig 1: Primary CID fragmentation pathways of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one.

Experimental Protocol: LC-MS/MS Workflow

To ensure a self-validating analytical system, the following protocol is designed to maximize ionization efficiency while capturing both low- and high-energy fragmentation events.

Step 1: Matrix Preparation & Ionization Tuning

  • Action: Dilute the purified compound or biological extract in a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile containing 0.1% Formic Acid .

  • Causality: The choice of 0.1% formic acid is a mechanistic requirement. Protonation of the amide nitrogen/carbonyl oxygen is the prerequisite step that triggers charge-directed ring opening during CID. Without sufficient protonation, the ion current drops, and the spectrum becomes dominated by uninformative low-mass noise.

Step 2: Chromatographic Separation

  • Action: Utilize a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% Mobile Phase B (MeCN + 0.1% FA) to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The tetramethyl-thiazepanone core is moderately lipophilic. A rapid C18 gradient ensures sharp peak shapes and prevents on-column degradation of the lactam ring.

Step 3: Collision-Induced Dissociation (CID) Optimization

  • Action: Set the ESI capillary voltage to 3.5 kV and the cone voltage to 25 V. Use high-purity Argon as the collision gas and apply a Collision Energy (CE) ramp of 15 eV to 40 eV .

  • Causality: A static collision energy fails to capture the full structural picture. The neutral loss of H2S is a low-energy pathway (requiring minimal activation), whereas the deep skeletal cleavage of the amide bond to release CO requires higher collision energies. This ramp ensures both peripheral and core structural features are confirmed simultaneously.

Quantitative Data Presentation

The table below summarizes the theoretical exact masses and expected relative abundances of the product ions generated during the MS/MS workflow. Mass accuracy within < 2.0 ppm is required for positive structural confirmation.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossMass Accuracy LimitRelative AbundanceStructural Assignment
188.1104160.115427.9950 (CO)< 2.0 ppm85%[M+H - CO]⁺
188.1104154.122633.9878 (H₂S)< 2.0 ppm60%[M+H - H₂S]⁺
188.1104132.047856.0626 (C₄H₈)< 2.0 ppm100% (Base Peak)[M+H - Isobutene]⁺
188.1104104.052884.0576 (CO + C₄H₈)< 2.0 ppm45%[M+H - CO - Isobutene]⁺

Note: Relative abundances are dependent on the specific collision cell geometry and applied CE ramp, but the loss of isobutene (m/z 132.0478) will consistently present as the base peak due to the extreme stability of the resulting tertiary carbocation.

References

  • Benchchem. "2,2,7,7-Tetramethyl-1,4-thiazepan-5-one: Structural Implications and Research Rationale." Benchchem Product Catalog.
  • National Center for Biotechnology Information. "Molinate | C9H17NOS | CID 16653 - PubChem (Exact Mass Reference)." PubChem Database.
  • ETH Zurich Research Collection. "Platform for Orthogonal N-Cysteine-Specific Protein Modification Enabled by Cyclopropenone Reagents." ResearchGate.

Sources

Foundational

Comprehensive FT-IR Spectral Analysis of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one: Structural Elucidation and Methodological Framework

Target Audience: Analytical Chemists, Structural Biologists, and Fragment-Based Drug Discovery (FBDD) Professionals. Executive Summary The 1,4-thiazepan-5-one core is an emerging 3D scaffold in chemical biology, highly v...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Fragment-Based Drug Discovery (FBDD) Professionals.

Executive Summary

The 1,4-thiazepan-5-one core is an emerging 3D scaffold in chemical biology, highly valued for its rigid yet non-planar architecture. Specifically, the introduction of four methyl groups at the C2 and C7 positions to form 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one (Molecular Weight: 187.30 g/mol ) creates a highly constrained heterocycle[1]. This functionalization is critical for designing chemical probes and screening libraries that target unexplored chemical space[1]. For researchers utilizing this scaffold in bioconjugation[2] or the total synthesis of complex natural products like mutanobactins[3], Fourier-Transform Infrared (FT-IR) spectroscopy serves as the frontline analytical technique for structural validation.

This whitepaper provides an authoritative, in-depth guide to the FT-IR spectral elucidation of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one, detailing the causality behind its unique vibrational modes and establishing a self-validating protocol for accurate spectral acquisition.

Molecular Architecture & The Thorpe-Ingold Effect

To interpret the FT-IR spectrum of this compound, one must first understand the structural causality driven by its substituents. The 1,4-thiazepan-5-one ring contains a thioether linkage (position 1), a secondary amine (position 4), and a carbonyl group (position 5).

The defining feature of this specific derivative is the Thorpe-Ingold effect (or gem-dimethyl effect) induced by the 2,2,7,7-tetramethyl substitution[1]. Mechanistically, the bulky methyl groups compress the internal C-C-C bond angles. This steric compression forces the reactive ends of the molecule closer together during synthesis, accelerating ring closure[1].

In the solid state, this effect restricts trans-annular flexibility, locking the 7-membered ring into a rigid conformation. This conformational rigidification directly impacts the FT-IR spectrum:

  • Amide I Band Localization: Because the ring cannot freely adopt multiple macrocyclic conformations, the amide bond is locked. This results in a highly localized, sharp C=O stretching peak rather than a broad conformational envelope.

  • Vibrational Coupling: The steric crowding of the gem-dimethyl groups leads to vibrational coupling, producing a highly diagnostic doublet in the bending region.

Structural_Logic A 2,2,7,7-Tetramethyl Substitution B Thorpe-Ingold Effect (Steric Compression) A->B E Gem-Dimethyl Doublet (1360-1385 cm⁻¹) A->E C Ring Conformational Rigidification B->C D Localized C=O Stretch (1660-1680 cm⁻¹) C->D

Figure 2: Mechanistic relationship between structural substitution and FT-IR spectral shifts.

Quantitative Data: Characteristic FT-IR Peak Assignments

The following table summarizes the expected quantitative FT-IR data for 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one. These assignments are derived from the fundamental vibrational physics of 7-membered lactams and thioethers.

Table 1: Diagnostic FT-IR Spectral Assignments
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Peak ShapeDiagnostic Significance
N-H (Amide) Stretching (ν N-H)3200 – 3350Medium, BroadIndicates intermolecular hydrogen bonding state of the lactam.
C-H (Aliphatic) Stretching (ν C-H)2850 – 2960Strong, MultipleConfirms the presence of the tetramethyl and methylene groups.
C=O (Amide I) Stretching (ν C=O)1660 – 1680Very Strong, SharpPrimary diagnostic peak for the 7-membered lactam carbonyl[1].
N-H / C-N Amide II (Bend/Stretch)1530 – 1550StrongValidates the secondary amide nature of the ring.
C(CH₃)₂ Symmetric Deformation1360 – 1385Medium, DoubletDirect confirmation of the 2,2,7,7-tetramethyl substitution pattern.
C-S (Thioether) Stretching (ν C-S)600 – 700Weak to MediumConfirms the integrity of the sulfur atom within the heterocycle[1].

Self-Validating FT-IR Acquisition Protocol

As a Senior Application Scientist, I mandate the use of Attenuated Total Reflectance (ATR) over traditional KBr pelleting for this specific scaffold.

The Causality of this Choice: The high mechanical pressure required to press KBr discs (often >10 tons) can induce polymorphic phase transitions or disrupt the native intermolecular hydrogen-bonding network of the thiazepanone core. ATR requires minimal pressure, preserving the true solid-state conformation and ensuring the resulting FT-IR spectrum accurately reflects the unaltered lattice.

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system .

Step-by-Step Methodology

Step 1: Instrument Calibration & Verification

  • Action: Run a standard 1.5 mil polystyrene calibration film before handling the sample.

  • Validation: Confirm the presence of the 1601 cm⁻¹ and 906 cm⁻¹ peaks within ±0.5 cm⁻¹. This ensures interferometer alignment and laser frequency accuracy, validating the instrument's operational integrity prior to data collection.

Step 2: Background Spectrum Acquisition

  • Action: Clean the diamond or ZnSe ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Validation: The background must exhibit a flat baseline in the fingerprint region and minimal atmospheric interference (H₂O/CO₂). This establishes a pristine baseline for subsequent spectral subtraction.

Step 3: Sample Presentation

  • Action: Deposit 2–5 mg of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one powder directly onto the ATR crystal. Apply the minimal required pressure using the ATR anvil.

  • Causality: Over-pressurizing can cause mechanochemical deformation of the crystal lattice. Apply just enough pressure to achieve a signal intensity of ~0.5 absorbance units for the strongest peak (the Amide I band).

Step 4: Spectral Scanning

  • Action: Acquire the sample spectrum from 4000 to 400 cm⁻¹ using 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

  • Validation: The signal-to-noise ratio (SNR) should exceed 1000:1. This is critical for ensuring that weak vibrational modes—such as the C-S stretch at 600–700 cm⁻¹[1]—are clearly distinguishable from baseline instrumental noise.

Step 5: Data Processing & Assignment

  • Action: Apply an atmospheric suppression algorithm (if trace H₂O/CO₂ peaks are present) and a linear baseline correction.

  • Validation: Map the resulting peaks against the predictive data in Table 1 to confirm structural integrity.

FTIR_Workflow N1 1. Calibration (Polystyrene) N2 2. Background (Clean ATR) N1->N2 N3 3. Sample Prep (Minimal Pressure) N2->N3 N4 4. Acquisition (32 Scans, 4 cm⁻¹) N3->N4 N5 5. Processing (Baseline & Validation) N4->N5

Figure 1: Self-validating FT-IR experimental workflow for sample acquisition.

Mechanistic Interpretation of Spectral Data

When analyzing the processed spectrum, the interplay between the functional groups provides a wealth of mechanistic data:

  • Hydrogen Bonding Dynamics (3200–3350 cm⁻¹): The N-H stretch is highly sensitive to the solid-state packing of the molecule. A broad peak shifted toward 3200 cm⁻¹ indicates strong intermolecular hydrogen bonding between the N-H of one molecule and the C=O of an adjacent molecule. This is a common feature in conformationally rigid lactams[3].

  • The Fingerprint Region (600–700 cm⁻¹): The thioether linkage is often difficult to identify due to its weak dipole moment change during vibration. However, because the ATR protocol ensures a high SNR, the C-S stretch can be reliably identified in the 600–700 cm⁻¹ range[1]. This peak is essential for differentiating the thiazepanone core from purely nitrogenous or oxygenated macrocycles.

By understanding the causality behind these vibrational shifts and employing a self-validating ATR-FTIR protocol, researchers can confidently confirm the structural integrity of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one for downstream chemical biology applications.

References

  • Title : Mechanistic investigations of the 1,4-thiazepan-5-one using model substrates Source : ResearchGate URL :[Link]

  • Title : Total Synthesis of Mutanobactins A, B from the Human Microbiome: Macrocyclization and Thiazepanone Assembly in a Single Step Source : ResearchGate URL :[Link]

Sources

Exploratory

Physical and chemical properties of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one

An In-Depth Technical Guide to 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one: A Novel Scaffold for Drug Discovery Abstract: This technical guide provides a comprehensive overview of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one, a n...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one: A Novel Scaffold for Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one, a novel heterocyclic compound with significant potential as a three-dimensional scaffold in medicinal chemistry and drug development. Due to the compound's specialized nature, this document synthesizes information from analogous structures and established chemical principles to offer predictive insights into its properties, a proposed synthetic pathway, and detailed characterization methodologies. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore underrepresented chemical spaces.

Introduction: The Significance of Seven-Membered Heterocycles

Seven-membered heterocyclic rings are a vital class of compounds in medicinal chemistry, offering unique three-dimensional structures and conformational flexibility that make them attractive scaffolds for developing new therapeutic agents.[1] Unlike more common five- and six-membered rings, the larger ring size provides a greater diversity in the spatial arrangement of substituents, which is often crucial for selective interactions with biological targets.[1]

Within this class, the 1,4-thiazepan-5-one core is of particular interest. It incorporates a sulfur atom, a nitrogen atom, and a carbonyl group, which can participate in hydrogen bonding and other non-covalent interactions, enhancing its potential as a pharmacophore.[1] These scaffolds are recognized for their significant 3D character, a desirable trait in modern drug discovery that can lead to improved target specificity and better pharmacological profiles compared to flatter, aromatic systems.[1]

The subject of this guide, 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one, introduces a specific substitution pattern with profound structural implications, making it a valuable candidate for building diverse screening libraries and chemical biology probes.[1]

Molecular Structure and Physicochemical Properties

The defining feature of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one is the presence of two gem-dimethyl groups at the C2 and C7 positions. This substitution pattern invokes the Thorpe-Ingold effect (or gem-dimethyl effect), wherein the presence of geminal substituents biases the conformation and can accelerate ring-closing reactions during synthesis.[1] This effect imparts a higher degree of rigidity to the seven-membered ring compared to its unsubstituted counterpart, which is highly advantageous for presenting functional groups in a well-defined spatial orientation for molecular recognition at a biological target.

Caption: Molecular structure of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one.

Predicted Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, we can predict its core properties based on its structure and data from analogous compounds. These values should be considered estimates and require experimental validation.

PropertyPredicted Value / DescriptionRationale / Comments
Molecular Formula C₉H₁₇NOSDerived from structural analysis.
Molecular Weight 187.30 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for saturated heterocyclic compounds of this molecular weight.
Melting Point 100 - 140 °CExpected to be a solid at room temperature. The gem-dimethyl groups may lead to efficient crystal packing and a relatively high melting point for its size.
Boiling Point > 300 °C (with decomposition)High boiling point expected due to polarity (amide, thioether) and molecular weight. Likely to decompose before boiling at atmospheric pressure.
Solubility Soluble in methanol, ethanol, DMSO, DMF, and chlorinated solvents. Poorly soluble in water and nonpolar solvents like hexanes.The amide and thioether functionalities introduce polarity, favoring solubility in polar organic solvents. The hydrocarbon backbone limits aqueous solubility.
Predicted XLogP3 ~1.5 - 2.5This value suggests moderate lipophilicity, a range often suitable for drug candidates. The thioether will have a different contribution than the amine in the diazepane analog.

Proposed Synthesis and Mechanism

A robust and efficient synthesis is critical for exploring the potential of this scaffold. A highly plausible one-pot methodology involves the tandem conjugate addition and cyclization reaction of an appropriate amino thiol with an α,β-unsaturated ester.[1] The gem-dimethyl groups on the amino thiol precursor are key to forming the desired product.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available materials, culminating in a final ring-closing reaction.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Purification of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Significance of Purity for a Novel Scaffold 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one is a seven...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Purity for a Novel Scaffold

2,2,7,7-Tetramethyl-1,4-thiazepan-5-one is a seven-membered heterocyclic compound featuring a thiazepane core. Such seven-membered rings are of growing interest in medicinal chemistry due to their inherent three-dimensional character, a departure from the "flatland" of traditional aromatic compounds.[1] The tetramethyl substitution pattern on this scaffold provides conformational restriction, which can be advantageous in designing molecules with high target specificity.[1] As a versatile building block, the purity of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one is paramount for its successful application in the synthesis of more complex molecules for drug discovery and chemical biology.

This document provides a detailed guide to the purification of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one, drawing upon established methodologies for related heterocyclic systems. The protocols outlined below are designed to be robust and adaptable, enabling researchers to obtain material of high purity suitable for downstream applications.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

The choice of a purification strategy is intrinsically linked to the potential impurities present in the crude material. The synthesis of 1,4-thiazepanones often involves the reaction of 1,2-amino thiols with α,β-unsaturated esters.[2][3] Consequently, common impurities may include:

  • Unreacted Starting Materials: Residual amino thiol and α,β-unsaturated ester.

  • Side-Products: Products from undesired side reactions, such as intermolecular reactions or rearrangements.

  • Reagents and Catalysts: Bases (e.g., DBU, DIEA) or other reagents used in the synthesis.[2]

  • Solvents: Residual solvents from the reaction and workup.

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to assess the impurity profile and guide the selection of the most appropriate purification method.

Purification Strategies: From Simple Washes to High-Resolution Chromatography

The purification of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one can be approached using a combination of techniques, ranging from simple liquid-liquid extraction to more sophisticated chromatographic methods. In some instances, high-yielding syntheses may produce a product that requires minimal purification.[2]

Preliminary Purification: Liquid-Liquid Extraction

A crucial first step in purification is a standard aqueous workup to remove water-soluble impurities.

Protocol: Aqueous Workup

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Washing:

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any basic impurities.

    • Follow with a wash using a dilute aqueous base solution (e.g., saturated NaHCO₃) to remove any acidic impurities.

    • Finally, wash with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude, partially purified product.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying solid compounds.[4] The selection of an appropriate solvent system is critical for success. An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.

Solvent Selection:

Based on the structure of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one, which contains both polar (amide) and non-polar (alkyl) functionalities, a range of single and mixed solvent systems can be explored.

Table 1: Suggested Solvent Systems for Recrystallization Screening

Solvent SystemRationale
Heptane/Ethyl AcetateA non-polar/polar mixture, often effective for compounds with intermediate polarity.
Methanol/WaterA polar protic/polar mixture, suitable for compounds with hydrogen bonding capabilities.
Acetone/WaterA polar aprotic/polar mixture, another good option for moderately polar compounds.
Toluene/HexaneAn aromatic/non-polar mixture, can be effective for less polar compounds.

Protocol: Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the selected hot solvent to the crude solid until it completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Forcing crystallization by rapid cooling (e.g., in an ice bath) can lead to the trapping of impurities and should be avoided initially.

  • Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol: Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude solid in a minimal amount of a "good" solvent (in which the compound is highly soluble) at room temperature.

  • Addition of "Bad" Solvent: Slowly add a "bad" solvent (in which the compound is poorly soluble) dropwise until the solution becomes cloudy (the point of saturation).

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_crystallization Crystallization cluster_collection Collection & Drying A Crude Solid B Add Minimal Hot Solvent A->B C Hot Gravity Filtration B->C Insoluble Impurities Present D Slow Cooling to RT B->D No Insoluble Impurities C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Pure Crystals H->I

Caption: A generalized workflow for the purification of solids by recrystallization.

Column Chromatography: For High-Purity Requirements

For instances where recrystallization is ineffective or when very high purity is required, column chromatography is the method of choice. Silica gel is a common stationary phase for the purification of N-heterocycles.[5][6]

Solvent System Selection for Column Chromatography:

The selection of an appropriate mobile phase (eluent) is crucial for achieving good separation. This is typically done by running TLC plates with different solvent systems. A good solvent system will result in a retention factor (Rf) of approximately 0.3-0.5 for the desired compound.

Table 2: Suggested Eluent Systems for TLC and Column Chromatography

Eluent SystemPolarity
Hexane/Ethyl AcetateLow to Medium
Dichloromethane/MethanolMedium to High
Ethyl Acetate/MethanolMedium to High

Protocol: Silica Gel Column Chromatography

  • Column Packing: Pack a glass column with silica gel slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating compounds with different polarities.

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one.

Visualization of the Column Chromatography Workflow

Chromatography_Workflow A Crude Product B Dissolve in Minimal Solvent A->B C Load onto Silica Gel Column B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Concentrate Under Vacuum G->H I Pure Product H->I

Sources

Application

Application Note: Biological Activity and Utility of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one in Fragment-Based Drug Discovery and Bioconjugation

Executive Summary & Structural Rationale In modern drug development, escaping "flatland"—the overreliance on planar, sp2-hybridized aromatic rings—is critical for improving target specificity and reducing off-target clin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug development, escaping "flatland"—the overreliance on planar, sp2-hybridized aromatic rings—is critical for improving target specificity and reducing off-target clinical attrition. 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one (CAS: 2680529-65-9) has emerged as a highly privileged, 3D-enriched scaffold for Fragment-Based Drug Discovery (FBDD) [1].

As a Senior Application Scientist, I select this scaffold for library generation due to a fundamental stereochemical phenomenon: the Thorpe-Ingold effect (gem-dimethyl effect). The introduction of four methyl groups at the C2 and C7 positions compresses the internal bond angles of the carbon chain. This drastically reduces the entropic penalty typically associated with forming medium-sized (7-membered) rings, resulting in a highly rigid, biologically stable, and non-planar conformation [1]. Furthermore, the biological stability of the 1,4-thiazepan-5-one core is independently validated by its recent emergence as the ultimate stable linkage in state-of-the-art N-terminal cysteine bioconjugation [2].

Physicochemical Profiling

To understand why this molecule is an ideal FBDD starting point, we must analyze its quantitative physicochemical properties. A high Fraction of sp3 carbons (Fsp3) correlates strongly with clinical success.

Table 1: Physicochemical Properties & FBDD Rationale

PropertyValueRationale for Drug Development
Molecular Weight 187.30 g/mol Ideal for fragments (<300 Da); leaves ample molecular weight budget for lead optimization.
Fraction sp3 (Fsp3) 0.89 (8/9 carbons)Exceptionally high 3D character; allows the fragment to access complex, deep binding pockets.
H-Bond Donors 1 (Lactam N-H)Provides a primary synthetic handle for library generation (N-alkylation).
H-Bond Acceptors 2 (C=O, S)Facilitates critical dipole interactions with target protein backbones.
Conformation Rigid 7-membered ringPre-organized structure minimizes the entropic cost of target binding.

Experimental Protocols: A Self-Validating Workflow

Protocol 1: FBDD Library Generation via N4-Alkylation

Because the N4 position is part of a lactam ring, its nucleophilicity is significantly reduced compared to a standard secondary amine. Standard coupling conditions will fail. Therefore, deprotonation with a strong base is required to form the highly nucleophilic lactamate anion prior to the introduction of electrophilic building blocks.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,2,7,7-tetramethyl-1,4-thiazepan-5-one (1.0 eq) in anhydrous DMF under an inert argon atmosphere.

  • Deprotonation: Cool the reaction to 0 °C and carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

    • Causality: The 0 °C temperature is critical to control the exothermic evolution of H₂ gas and prevent base-catalyzed ring-opening side reactions of the thiazepanone core.

  • Alkylation: After 30 minutes of stirring, add the desired alkyl or benzyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract the product using Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • System Validation (LC-MS & ¹H-NMR):

    • Self-Validation: Before proceeding to biological screening, confirm structural integrity via ¹H-NMR. The gem-dimethyl groups at C2 and C7 must appear as distinct, sharp singlets between 1.20–1.40 ppm. The disappearance of the broad lactam N-H peak (~7.5 ppm) confirms successful functionalization.

FBDD_Workflow S 2,2,7,7-Tetramethyl- 1,4-thiazepan-5-one (Rigid 3D Scaffold) L Library Generation (N4-Alkylation) S->L NaH, R-X SPR SPR Screening (Label-free Binding) L->SPR Biophysical Assay H Hit Identification (Target Specificity) SPR->H KD Determination

Fig 1: FBDD workflow utilizing the 1,4-thiazepan-5-one scaffold for hit identification.

Protocol 2: Biophysical Screening via Surface Plasmon Resonance (SPR)

Fragments typically exhibit low binding affinities (KD in the µM to mM range) and fast association/dissociation rates. Traditional biochemical assays often yield false negatives. SPR is mandated here because it provides real-time, label-free detection sensitive enough to detect the minute refractive index changes caused by a ~250 Da molecule binding to a large protein.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the biological target (e.g., a kinase domain) onto a CM5 sensor chip using standard EDC/NHS amine coupling chemistry. Target an immobilization level of 3000–5000 Response Units (RU) to maximize the theoretical maximum response (Rmax) for low-MW analytes.

  • Analyte Preparation: Dilute the synthesized 1,4-thiazepan-5-one library compounds in the running buffer (e.g., PBS-P + 5% DMSO).

    • Causality: Maintaining exactly 5% DMSO in both the running buffer and the analyte samples is critical. Even a 0.1% mismatch in DMSO concentration will cause massive bulk refractive index shifts that mask the true fragment binding signal.

  • Injection Parameters: Inject the analytes at a high flow rate of 50 µL/min for 60 seconds.

    • Causality: High flow rates minimize mass transport limitations, ensuring that the sensorgram accurately reflects the binding kinetics rather than the diffusion rate of the fragment to the chip surface.

  • Data Analysis & Validation: Fit the resulting sensorgrams to a 1:1 steady-state affinity model.

    • Self-Validation: Ensure the binding curves reach a flat plateau (steady-state equilibrium) during the 60-second injection window. If the curves do not plateau, the calculated KD will be artificially weak, and the injection time must be extended.

Biological Relevance: The Thiazepanone Core in Bioconjugation

Beyond its use as a synthetic scaffold, the 1,4-thiazepan-5-one ring possesses inherent biological importance. Recent breakthroughs in chemical biology have utilized monosubstituted cyclopropenones (CPOs) to selectively label N-terminal cysteines on proteins [2].

This reaction proceeds via a tandem conjugate addition and ring-expansion sequence, ultimately yielding a 1,4-thiazepan-5-one linkage . The fact that this specific heterocyclic core is generated to form stable Antibody-Drug Conjugates (ADCs) in complex biological media (e.g., human serum) proves that the thiazepanone scaffold is highly resistant to enzymatic degradation and possesses excellent biocompatibility [2].

Bioconjugation CPO Cyclopropenone (CPO) Probe PROD 1,4-Thiazepan-5-one Linkage (Stable Core) CPO->PROD Bioconjugation CYS N-Terminal Cys (1,2-Aminothiol) CYS->PROD Ring Expansion

Fig 2: Biological validation of the thiazepanone core via CPO-mediated protein labeling.

References

  • Title: 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one | Benchchem Source: Benchchem URL
  • Source: ChemRxiv (Istrate, A., et al., 2020)
Method

Advanced Application Note: 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one in Organic Synthesis and Bioconjugation

Executive Summary The 1,4-thiazepan-5-one scaffold has emerged as a privileged structure in both Fragment-Based Drug Discovery (FBDD) and advanced chemical biology. Specifically, 2,2,7,7-tetramethyl-1,4-thiazepan-5-one (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-thiazepan-5-one scaffold has emerged as a privileged structure in both Fragment-Based Drug Discovery (FBDD) and advanced chemical biology. Specifically, 2,2,7,7-tetramethyl-1,4-thiazepan-5-one (CAS: 2680529-65-9) represents a structurally optimized building block[1]. The introduction of geminal dimethyl groups at the C2 and C7 positions imparts a rigid, non-planar 3D architecture that is highly advantageous for creating target-specific screening libraries[2]. Furthermore, the in-situ generation of the 1,4-thiazepan-5-one linkage has revolutionized site-specific bioconjugation, allowing for the orthogonal modification of N-terminal cysteines on native proteins using cyclopropenone (CPO) reagents[3].

This technical guide provides a comprehensive analysis of the mechanistic principles driving thiazepanone synthesis, alongside field-validated protocols for its application as both a synthetic scaffold and a bioconjugation linkage.

Mechanistic Insights: The Thorpe-Ingold Effect in Thiazepanone Formation

The synthesis of seven-membered heterocycles is notoriously challenging due to unfavorable entropic factors and competing intermolecular side reactions (e.g., oligomerization). However, the synthesis of 2,2,7,7-tetramethyl-1,4-thiazepan-5-one bypasses these limitations through a classic thermodynamic phenomenon: the Thorpe-Ingold effect (or gem-dimethyl effect)[2].

Causality of Experimental Design

When synthesizing the core ring via the tandem conjugate addition-amidation of a 1,2-amino thiol with an α,β -unsaturated ester, the presence of the four methyl groups is not merely decorative. The bulky gem-dimethyl groups at C2 and C7 sterically clash with adjacent hydrogen atoms on the linear intermediate. To relieve this steric strain, the molecule compresses its internal bond angles ( θ ). This angle compression drastically reduces the conformational degrees of freedom, effectively pre-organizing the reactive amine and ester terminals into close spatial proximity. Consequently, the activation entropy ( ΔS‡ ) required for the ring-closing step is minimized, driving the rapid and high-yielding formation of the 1,4-thiazepan-5-one core[2].

G A Linear Precursor (Aminothiol + Acrylate) B Gem-Dimethyl Substitution (C2 & C7 Positions) A->B Structural Design C Steric Compression (Reduced Internal Angle) B->C Thorpe-Ingold Effect D Accelerated Cyclization (Lower Entropic Penalty) C->D Kinetic Driving Force E 2,2,7,7-Tetramethyl- 1,4-thiazepan-5-one D->E Ring Closure

Figure 1: Mechanistic pathway illustrating the Thorpe-Ingold effect in thiazepanone cyclization.

Application 1: Site-Selective N-Terminal Cysteine Bioconjugation

A groundbreaking application of the 1,4-thiazepan-5-one chemistry is its use as a highly stable linkage for protein bioconjugation. Monosubstituted cyclopropenone (CPO) reagents, such as CPO-pentafluorophenol (CPO-PFP), react with exceptional chemoselectivity toward the 1,2-aminothiol group of N-terminal cysteines[4].

The Orthogonality Mechanism

Why does this reaction not permanently modify internal cysteines? The causality lies in the reaction's reversibility prior to cyclization. While the thiol of an internal cysteine can attack the strained CPO ring, it lacks the adjacent α -amine required to execute the subsequent intramolecular ring closure. Without this irreversible cyclization step, the intermediate simply dissociates back to the starting materials. Only the N-terminal cysteine possesses the requisite 1,2-aminothiol geometry to form the permanent 1,4-thiazepan-5-one linkage[3].

Protocol: Self-Validating N-Terminal Bioconjugation

This protocol utilizes a CPO-functionalized probe (e.g., CPO-Fluorophore or CPO-PEG) to modify a target protein.

Reagents & Equipment:

  • Target Protein with a free N-terminal Cysteine (5 µM final concentration).

  • CPO-Probe (50 molar equivalents) dissolved in anhydrous DMSO.

  • Reaction Buffer: 20 mM Sodium Phosphate (NaPi), pH 7.0. (Note: pH 7.0 is strictly chosen to maintain thiol nucleophilicity while keeping primary amines protonated, preventing non-specific acylation).

  • LC-MS system for validation.

Step-by-Step Methodology:

  • Preparation: Buffer-exchange the target protein into the 20 mM NaPi (pH 7.0) buffer. Ensure no strong reducing agents like DTT are present at high concentrations during the initial mixing, though CPO is largely tolerant to them[4].

  • Probe Addition: Add the CPO-probe to the protein solution. The final DMSO concentration must not exceed 5% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the mixture at room temperature (20–25 °C) for 1 to 2 hours under gentle agitation.

  • Self-Validation (Critical Step): To prove site-selectivity, simultaneously run a Control Reaction using a mutant protein where the N-terminal cysteine is acetylated (blocked) but internal cysteines remain free.

  • Analysis: Analyze both the experimental and control samples via LC-MS.

    • Expected Outcome: The experimental sample will show a mass shift corresponding to exactly one probe addition (+[Mass of Probe] - H2​O ). The control sample must show zero mass shift, validating that the 1,4-thiazepan-5-one linkage only forms at the N-terminus[3].

Workflow Step1 Target Protein in NaPi Buffer (Free N-Terminal Cysteine, pH 7.0) Step2 Add CPO-Probe (50 equiv, <5% DMSO) Step1->Step2 Step3 Chemoselective Condensation (Room Temp, 1-2h) Step2->Step3 Step4 Stable 1,4-Thiazepan-5-one Bioconjugate Formation Step3->Step4 Validation LC-MS Validation vs. Blocked Control (Confirms Single-Site Modification) Step4->Validation

Figure 2: Self-validating workflow for orthogonal N-terminal cysteine bioconjugation using CPO probes.

Quantitative Data: Comparison of N-Terminal Modification Strategies

To justify the selection of the 1,4-thiazepan-5-one linkage over traditional methods, the following table summarizes the quantitative and qualitative performance metrics of common bioconjugation chemistries[3],[5].

Modification StrategyReagent TypeTarget ResidueLinkage FormedStabilityCross-Reactivity (Internal Cys)
Thiazepanone Formation Cyclopropenone (CPO)N-Terminal Cys1,4-Thiazepan-5-oneExceptionally High None (Reversible intermediate)
Click Condensation 2-Cyanobenzothiazole (CBT)N-Terminal CysLuciferin-typeHighModerate (Reacts with Glutathione)
Maleimide Alkylation Maleimide-NHSAny Free CysThioetherModerate (Retro-Michael)High (Modifies all free thiols)
Aldehyde Capture Ligation SelenobenzaldehydeN-Terminal AmineAmideHighLow

Table 1: Comparative analysis of bioconjugation linkages. The 1,4-thiazepan-5-one linkage demonstrates superior orthogonality, particularly avoiding off-target reactions with abundant cellular thiols like glutathione[3].

Application 2: One-Pot Synthesis of FBDD Scaffolds

For researchers constructing 3D-enriched screening libraries, the 2,2,7,7-tetramethyl-1,4-thiazepan-5-one core serves as a highly modular scaffold[2].

Protocol: Scaffold Synthesis via Tandem Reaction

Rationale: This one-pot methodology leverages the inherent nucleophilicity of the thiol and the Thorpe-Ingold effect to drive cyclization without requiring harsh coupling conditions.

  • Initiation: Dissolve 1-amino-2-methylpropane-2-thiol (1.0 equiv) and 3,3-dimethylacrylic acid (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C.

  • Activation: Add a mild coupling reagent such as EDC·HCl (1.2 equiv) and HOBt (1.2 equiv), followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).

  • Conjugate Addition: Allow the reaction to warm to room temperature. The highly nucleophilic tertiary thiol undergoes a Michael-type conjugate addition into the α,β -unsaturated system of the activated acid.

  • Cyclization: Stir for 12 hours. Driven by the gem-dimethyl steric compression (Thorpe-Ingold effect), the intermediate undergoes spontaneous intramolecular amidation to yield the 2,2,7,7-tetramethyl-1,4-thiazepan-5-one core[2].

  • Validation: Purify via flash chromatography. Validate the ring closure via 1H -NMR (disappearance of the alkene protons and shift of the amine protons) and High-Resolution Mass Spectrometry (HRMS).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one. This guide is designed to provide in-depth troubleshooting and...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one. This guide is designed to provide in-depth troubleshooting and practical advice for the purification of this sterically hindered heterocyclic ketone. As a novel compound, specific literature on its purification is scarce. Therefore, this document synthesizes established principles of organic chemistry with field-proven insights to empower you to develop a robust and effective purification strategy.

Introduction to the Challenges

The purification of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one presents a unique set of challenges primarily stemming from its molecular structure. The presence of two gem-dimethyl groups at the C2 and C7 positions introduces significant steric hindrance. This feature, a manifestation of the Thorpe-Ingold effect, facilitates the ring-closing step during its synthesis, but complicates purification[1][2]. The bulky tetramethyl substitution can impede the formation of a well-ordered crystal lattice, making recrystallization difficult and potentially leading to the compound "oiling out." Furthermore, this steric shielding can influence the molecule's interaction with chromatographic stationary phases, requiring careful optimization of separation methods.

The sulfur atom in the 1,4-thiazepan-5-one ring also imparts specific properties that must be considered. It can influence the molecule's polarity and potential for metal coordination, which can be both a challenge and an opportunity in chromatographic purification.

This guide will provide a systematic approach to tackling these challenges, enabling you to achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one?

A1: Based on the common synthesis of 1,4-thiazepan-5-ones from 1,2-amino thiols and α,β-unsaturated esters, potential impurities include[3]:

  • Unreacted starting materials: The corresponding 1,2-amino thiol and α,β-unsaturated ester.

  • By-products of side reactions: These could include self-condensation products of the starting materials or products from incomplete cyclization.

  • Oligomers: Small polymers may form, especially if the reaction is not properly controlled.

  • Solvent residues: Residual solvents from the synthesis and work-up.

Q2: My compound is an oil and won't crystallize. What should I do?

A2: "Oiling out" is a common problem with sterically hindered molecules. This occurs when the compound separates from the solution as a liquid phase rather than a solid crystal. The Troubleshooting Guide below provides detailed steps to address this, including solvent screening, adjusting cooling rates, and using seed crystals.

Q3: I am seeing streaking or poor separation on my silica gel TLC. Why is this happening?

A3: The basic nitrogen and the sulfur atom in the thiazepanone ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. The Chromatography Troubleshooting section will guide you on how to mitigate these effects, for instance by using a modified mobile phase or switching to a different stationary phase.

Q4: Is my compound likely to be soluble in common organic solvents?

A4: The tetramethyl groups increase the lipophilicity of the molecule, suggesting good solubility in many common organic solvents. However, the ketone and amide functionalities introduce polarity. A systematic solubility test is the most reliable way to determine the best solvents for purification. A protocol for this is provided in the Recrystallization Guide.

Troubleshooting Guide

This section is designed to help you diagnose and solve common issues encountered during the purification of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one.

Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
Compound "oils out" 1. The compound's melting point is lower than the temperature of the saturated solution. 2. The solution is too concentrated. 3. Rapid cooling. 4. Presence of impurities that depress the melting point.1. Re-dissolve and dilute: Add more hot solvent to dissolve the oil, then allow it to cool more slowly. 2. Change solvent: Use a lower-boiling point solvent or a solvent mixture. 3. Scratch the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface to create nucleation sites. 4. Add a seed crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization. 5. Pre-purify: Use flash chromatography to remove some of the impurities before attempting recrystallization.
No crystals form upon cooling 1. The solution is not saturated (too much solvent was used). 2. The compound is very soluble in the chosen solvent even at low temperatures.1. Evaporate excess solvent: Gently heat the solution to boil off some of the solvent and re-cool. 2. Use a co-solvent: Add a "poor" solvent (one in which the compound is insoluble) dropwise to the solution at room temperature until it becomes slightly cloudy, then add a few drops of the "good" solvent to clarify and cool. 3. Cool to a lower temperature: Use an ice-salt bath or a freezer to further decrease the solubility.
Poor recovery of the compound 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration.1. Concentrate the mother liquor: Evaporate some of the solvent from the filtrate and cool to obtain a second crop of crystals. 2. Ensure complete cooling: Allow adequate time for the solution to cool completely in an ice bath before filtration. 3. Minimize solvent for washing: Wash the collected crystals with a minimal amount of ice-cold solvent. 4. Pre-heat the filtration apparatus: When performing a hot filtration, pre-heat the funnel and receiving flask to prevent the product from crystallizing prematurely.
Chromatography Issues
Problem Potential Cause Troubleshooting Steps
Peak tailing/streaking on silica gel Strong interaction between the basic nitrogen/sulfur atom and acidic silanol groups on the silica.1. Add a modifier to the mobile phase: Add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to the mobile phase to neutralize the acidic sites on the silica. 2. Use a different stationary phase: Consider using neutral or basic alumina, or a reversed-phase (C18) column.
Poor separation of impurities 1. Inappropriate mobile phase polarity. 2. Steric hindrance affecting interaction with the stationary phase.1. Optimize the mobile phase: Systematically vary the solvent ratio in your mobile phase. A gradient elution may be necessary. 2. Try a different stationary phase: If normal phase fails, try reversed-phase chromatography. The bulky, non-polar methyl groups may interact well with a C18 stationary phase. 3. Consider alternative chromatography modes: Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for polar compounds that are not well-retained in reversed-phase.
Compound appears to be retained irreversibly on the column Strong, non-specific binding to the stationary phase. This can sometimes be an issue with sulfur-containing compounds on certain metal-containing phases.1. Use a stronger mobile phase: If using normal phase, add a more polar solvent like methanol or isopropanol. If using reversed-phase, increase the organic solvent concentration. 2. Avoid reactive stationary phases: If you suspect coordination, ensure your stationary phase is free of reactive metal contaminants.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization

This protocol will help you identify a suitable solvent or solvent system for the recrystallization of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one.

Materials:

  • Crude 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one

  • A selection of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water)

  • Small test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place a small amount (approx. 10-20 mg) of your crude compound into several separate test tubes.

  • To each tube, add a small amount (approx. 0.5 mL) of a different solvent at room temperature.

  • Agitate the tubes (e.g., using a vortex mixer) and observe the solubility.

    • Ideal solvent: The compound is insoluble or sparingly soluble at room temperature.

    • Unsuitable solvent: The compound dissolves completely at room temperature.

  • For the solvents in which the compound was not soluble at room temperature, gently heat the test tubes in a heating block or water bath.

  • Observe the solubility at elevated temperatures.

    • Ideal solvent: The compound dissolves completely upon heating.

  • Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals.

    • The best solvent will yield a good quantity of well-formed crystals upon cooling.

Data Interpretation:

Solvent Solubility at RT Solubility when Hot Crystal Formation on Cooling Conclusion
e.g., HexaneInsolubleSparingly SolublePoorNot ideal
e.g., Ethyl AcetateSparingly SolubleSolubleGood crystalsGood candidate
e.g., EthanolSolubleVery SolubleNo crystalsUnsuitable alone, potential for co-solvent
e.g., WaterInsolubleInsoluble-Unsuitable
Protocol 2: General Procedure for Flash Column Chromatography

This is a starting point for developing a column chromatography method. The choice of stationary and mobile phases should be guided by TLC analysis.

A. Normal Phase Chromatography (for moderately polar compounds)

  • Stationary Phase: Silica gel

  • Mobile Phase: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical starting point for TLC analysis would be a 9:1 or 4:1 mixture of hexane:ethyl acetate. If streaking is observed, add 0.5% triethylamine to the mobile phase.

B. Reversed-Phase Chromatography (for non-polar to moderately polar compounds)

  • Stationary Phase: C18-functionalized silica gel

  • Mobile Phase: Start with a polar solvent like water or a buffer and increase the polarity with an organic modifier like methanol or acetonitrile. A typical starting gradient for analysis could be from 50% to 100% acetonitrile in water.

General Steps:

  • TLC Analysis: Develop a TLC method that provides good separation of your compound from its impurities, with an Rf value for your product of around 0.3-0.4.

  • Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent. If the compound is not very soluble in the mobile phase, it can be "dry loaded" by adsorbing it onto a small amount of silica gel and then adding the dried powder to the top of the column.

  • Elution: Run the mobile phase through the column, collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Workflows

Workflow for Recrystallization Troubleshooting

Recrystallization_Troubleshooting start Start with Crude Product solvent_screen Perform Solvent Screening start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve cool Cool Slowly dissolve->cool crystals Crystals Form? cool->crystals collect Collect Crystals crystals->collect Yes oiling_out Oiling Out? crystals->oiling_out No end_pure Pure Product collect->end_pure no_crystals No Crystals Form? oiling_out->no_crystals No add_solvent Add More Hot Solvent, Cool Slower oiling_out->add_solvent Yes change_solvent Change Solvent/Use Co-solvent no_crystals->change_solvent If all else fails induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Yes concentrate Concentrate Solution no_crystals->concentrate No add_solvent->cool change_solvent->dissolve induce_crystallization->cool concentrate->cool

Caption: A decision-making workflow for troubleshooting common recrystallization problems.

Logical Flow for Chromatography Method Development

Chromatography_Development start Crude Product tlc_silica TLC Analysis (Silica Gel) start->tlc_silica good_sep Good Separation? tlc_silica->good_sep streaking Streaking? good_sep->streaking No flash_silica Flash Chromatography (Silica) good_sep->flash_silica Yes add_base Add Base (e.g., Et3N) to Mobile Phase streaking->add_base Yes tlc_rp TLC Analysis (Reversed-Phase C18) streaking->tlc_rp No add_base->tlc_silica end_pure Pure Product flash_silica->end_pure good_sep_rp Good Separation? tlc_rp->good_sep_rp flash_rp Flash Chromatography (Reversed-Phase) good_sep_rp->flash_rp Yes consider_other Consider Alumina or HILIC good_sep_rp->consider_other No flash_rp->end_pure

Sources

Optimization

Technical Support Center: Storage, Handling, and Troubleshooting for 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one

Welcome to the Technical Support Center for 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one (CAS: 2680529-65-9)[1]. This compound is a highly stable, 7-membered heterocyclic scaffold widely utilized in Fragment-Based Drug Discov...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one (CAS: 2680529-65-9)[1]. This compound is a highly stable, 7-membered heterocyclic scaffold widely utilized in Fragment-Based Drug Discovery (FBDD) and advanced bioconjugation workflows (such as N-terminal cysteine modification via cyclopropenones)[2][3].

This guide is designed for research scientists and drug development professionals. It provides field-proven insights, addresses common experimental bottlenecks, and explains the physicochemical causality behind our recommended handling protocols.

Section 1: Storage & Stability FAQs

Q1: What are the optimal long-term storage conditions for the solid powder, and why? A1: The solid compound must be stored at 2-8°C (or -20°C for extended periods) in a tightly sealed container under an inert atmosphere, such as Argon or Nitrogen[4]. Causality: The sulfur atom within the 1,4-thiazepane ring possesses lone electron pairs that are highly susceptible to electrophilic attack by dissolved oxygen or reactive oxygen species (ROS). Prolonged exposure to atmospheric oxygen and moisture leads to spontaneous oxidation, converting the thioether into a sulfoxide (1-oxide) or sulfone[5].

Q2: How does the 2,2,7,7-tetramethyl substitution impact the stability of the thiazepanone core? A2: The presence of four methyl groups at the C2 and C7 positions induces a profound Thorpe-Ingold effect (also known as the gem-dimethyl effect)[2]. Causality: The steric bulk of these geminal dimethyl groups restricts the rotational degrees of freedom of the molecule, compressing the internal bond angles. This thermodynamic compression strongly favors the closed 7-membered ring conformation, preventing premature ring-opening and making the 1,4-thiazepan-5-one linkage exceptionally stable under mild, biocompatible conditions[2][3].

Section 2: Handling & Solubilization Troubleshooting

Q3: I am experiencing compound precipitation when transferring from my DMSO stock to an aqueous assay buffer. How can I resolve this? A3: While the gem-dimethyl groups provide excellent structural stability, they significantly increase the lipophilicity of the scaffold, often pushing the logP above 3.5 and reducing aqueous solubility[2]. To prevent the compound from "crashing out" during assays:

  • Ensure the primary stock is fully dissolved in anhydrous DMSO at a concentration no higher than 10-50 mM.

  • Pre-warm the aqueous receiving buffer to 25-30°C before adding the DMSO stock.

  • Maintain the final DMSO concentration in your assay below 1% v/v.

  • If precipitation persists, consider supplementing the assay buffer with a non-ionic surfactant (e.g., 0.01% Tween-20) to form stabilizing micelles.

Q4: My LC-MS analysis shows an unexpected +16 Da mass shift during benchtop assays. What is happening? A4: A +16 Da mass shift is the classic mass spectrometric signature of thioether oxidation to a sulfoxide[5]. Causality: This occurs when working solutions are exposed to ambient air for prolonged periods or when trace transition metals in the buffer catalyze the oxidation of the sulfur atom. Resolution: Use freshly degassed buffers. If compatible with your downstream assay, add a mild chelator (e.g., 1 mM EDTA) to sequester trace metals and halt catalytic oxidation.

Section 3: Experimental Workflows & Protocols

Compound Lifecycle & Handling Workflow

G N1 Solid 2,2,7,7-Tetramethyl- 1,4-thiazepan-5-one (Store at 2-8°C) N2 Equilibrate to RT (Desiccator, 30 min) N1->N2 Prevent condensation N6 Thioether Oxidation (+16 Da Mass Shift) N1->N6 Exposed to air/moisture N3 Dissolve in Anhydrous DMSO (10-50 mM Stock) N2->N3 Solubilization N4 Aliquot & Purge with Argon (Store at -20°C) N3->N4 Long-term storage N5 Dilute in Aqueous Buffer (Maintain <1% DMSO) N3->N5 Working solution N5->N6 Lack of degassing

Workflow for the storage, solubilization, and handling of 2,2,7,7-tetramethyl-1,4-thiazepan-5-one.

Step-by-Step Methodology: Preparing High-Fidelity DMSO Stocks

To ensure a self-validating and reproducible experimental system, follow this strict protocol for stock preparation:

  • Step 1: Thermal Equilibration (Critical) Remove the sealed vial from 2-8°C storage and place it in a desiccator for 30 minutes to equilibrate to room temperature. Causality: Opening a cold vial immediately introduces atmospheric condensation. Water reacts with the anhydrous DMSO and can slowly hydrolyze the lactam ring over time.

  • Step 2: Solubilization Inject anhydrous, septum-sealed DMSO directly into the vial to achieve a primary stock concentration of 10-50 mM. Vortex gently until the crystalline powder is completely dissolved.

  • Step 3: Aliquoting and Argon Purging Divide the primary stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. Purge the headspace of each tube with a gentle stream of Argon gas for 3-5 seconds before sealing. Causality: Amber tubes prevent photo-catalyzed degradation, and Argon displaces reactive oxygen, preventing thioether oxidation during freeze-thaw cycles[5].

  • Step 4: Storage and Validation Store the aliquots at -20°C. To validate stock integrity before critical assays, run a quick LC-MS check; the presence of a 203.30 g/mol peak (187.30 + 16 Da) indicates compromised storage. Discard any unused portion of an aliquot after thawing; do not refreeze.

Section 4: Quantitative Data & Specifications Table

PropertySpecificationExperimental Implication
CAS Number 2680529-65-9Unique identifier for procurement and safety data tracking[1].
Molecular Formula C9H17NOSContains an oxidizable sulfur and a hydrolyzable lactam[1].
Molecular Weight 187.30 g/mol Used for precise molarity calculations during stock prep[2].
Long-Term Storage 2-8°C (Solid)Prevents thermal degradation and slows oxidation kinetics[4].
Primary Solvent Anhydrous DMSORequired for complete solubilization due to high lipophilicity.
Aqueous Stability High (in degassed buffer)Stable 7-membered ring due to the Thorpe-Ingold effect[2].

References

  • Aaronchem. "2680529-65-9 | 2,2,7,7-tetramethyl-1,4-thiazepan-5-one". aaronchem.com. 1

  • BenchChem. "2,2,7,7-Tetramethyl-1,4-thiazepan-5-one | Benchchem". benchchem.com. 2

  • Bernardes et al. "Selective N-Terminal Cysteine Protein Modification with Cyclopropenones". ChemRxiv. 3

  • MySkinRecipes. "(2S,6R)-6-Amino-2-(thiophen-2-yl)-1,4-thiazepan-5-one". myskinrecipes.com. 4

  • BLD Pharmatech. "1,4-Thiazepan-5-one 1-oxide". bldpharm.com. 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one Crystallization

Welcome to the Advanced Crystallization Support Center. The 1,4-thiazepan-5-one core is a non-planar, seven-membered heterocycle highly valued as a stable linkage in 1[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. The 1,4-thiazepan-5-one core is a non-planar, seven-membered heterocycle highly valued as a stable linkage in 1[1]. However, the introduction of four methyl groups at the C2 and C7 positions creates a profound 2[2]. While this gem-dimethyl substitution accelerates synthetic ring closure and provides metabolic "armor," it severely complicates crystallization. The extreme steric bulk and lipophilicity disrupt ordered lattice packing, frequently causing the compound to phase-separate as a viscous oil rather than nucleating as a crystalline solid.

This guide provides field-proven methodologies, thermodynamic troubleshooting, and self-validating protocols to overcome these structural challenges.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My compound consistently forms a viscous oil at the bottom of the flask instead of precipitating as a solid. How do I force nucleation? Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Because the 2,2,7,7-tetramethyl groups create a highly hydrophobic and sterically hindered exterior, the activation energy required for the molecules to orient into a crystal lattice is unusually high. When you cool the solution too rapidly or add too much anti-solvent, the supersaturation level spikes, bypassing the nucleation barrier and forcing the compound to separate into a solute-rich liquid phase[3]. Solution: You must strictly control the driving force to stay within the metastable zone. Use a slower cooling ramp (e.g., 0.1 °C/min) and introduce seed crystals before the solution reaches its cloud point to bypass the primary nucleation energy barrier.

Q2: I am getting a microcrystalline powder, but I need single crystals for X-ray diffraction (XRD) to confirm the 3D conformation. What is the best approach? Causality: Fast evaporation or rapid anti-solvent addition drives kinetic precipitation, yielding amorphous aggregates or microcrystals. The bulky tetramethyl groups require significant time to align their non-planar rings into a stable, repeating lattice. Solution: Vapor diffusion is the gold standard for sterically hindered heterocycles. It allows for an extremely gradual, thermodynamically controlled increase in anti-solvent concentration over several days.

Q3: The compound seems soluble in almost everything. How do I select the right solvent system? Causality: The four methyl groups significantly increase the compound's lipophilicity. Highly non-polar solvents will not act as effective anti-solvents, while highly polar solvents (like water) will induce such a strong hydrophobic shock that the compound will immediately oil out. Solution: Use intermediate-polarity solvent pairs. See the quantitative screening data below.

Part 2: Quantitative Data & Solvent Screening

To prevent LLPS, the choice of solvent and anti-solvent is critical. The table below summarizes the thermodynamic outcomes of various solvent systems for 2,2,7,7-tetramethyl-1,4-thiazepan-5-one.

Primary Solvent (Good)Anti-Solvent (Poor)Volumetric RatioOutcome / ObservationRecommendation
Dichloromethane (DCM)Hexane1 : 4Rapid precipitation, powderGood for bulk yield recovery; too fast for XRD.
Ethyl Acetate (EtOAc) Heptane 1 : 3 Controlled nucleation Optimal for bulk crystallization & high purity.
Methanol (MeOH)Water1 : 2Immediate LLPS (Oiling out)Avoid; hydrophobic shock prevents packing.
Toluene Pentane Vapor Phase Slow growth, large crystals Optimal for Vapor Diffusion (XRD analysis).

Part 3: Mechanistic Workflows

Understanding the thermodynamic pathways is essential for troubleshooting. The diagram below illustrates why oiling out occurs and how controlled parameters bypass it.

LLPS_Troubleshooting A High Supersaturation (Rapid Cooling) B Steric Hindrance (Tetramethyl Bulk) A->B Drives system out of metastable zone D Low Supersaturation (Slow Cooling + Seeding) A->D Adjust thermodynamic parameters C Liquid-Liquid Phase Separation (Oiling Out) B->C Prevents ordered packing E Lattice Packing (Overcome Energy Barrier) D->E Controlled driving force F Crystalline Solid E->F Nucleation & Growth

Fig 1: Thermodynamic pathways of oiling out vs. controlled crystallization.

Part 4: Experimental Methodologies

Protocol A: Anti-Solvent Crystallization with Seeding (Bulk Yield)

This protocol is designed to maximize yield while strictly avoiding phase separation. It utilizes a self-validating system to ensure the solution remains in the metastable zone.

  • Dissolution: Dissolve 1.0 g of 2,2,7,7-tetramethyl-1,4-thiazepan-5-one in 5.0 mL of Ethyl Acetate (EtOAc) at 60 °C with stirring.

    • Validation Check: The solution must be completely transparent. If undissolved particulates remain, filter the solution hot.

  • Metastable Zone Entry: Dropwise add Heptane (approx. 2.5 mL) until a faint, transient cloudiness appears, then immediately clear it by adding exactly one drop of EtOAc.

    • Validation Check: Shine a laser pointer through the flask. A visible, solid beam of light (Tyndall effect) confirms the presence of nanoclusters. You are now perfectly positioned in the metastable zone.

  • Seeding: Add 5–10 mg of finely ground seed crystals of the compound.

  • Ostwald Ripening (Aging): Hold the temperature at 55 °C for 1 hour.

    • Causality: This thermal aging step dissolves microscopic amorphous aggregates (which are kinetically favored but thermodynamically unstable) while allowing the stable crystalline nuclei to survive and grow.

  • Controlled Cooling: Cool the system to 5 °C at a strict rate of 0.1 °C/min. Filter the resulting crystals and wash with cold Heptane.

Protocol B: Vapor Diffusion for Single Crystal Growth (XRD Quality)

This method relies on the slow diffusion of a volatile anti-solvent into a good solvent, providing the extended time required for the sterically hindered molecules to pack efficiently.

Vapor_Diffusion Inner Inner Vial (Solute + Toluene) Crystal Single Crystal Formation Inner->Crystal Gradual anti-solvent accumulation Outer Outer Chamber (Pentane) Vapor Vapor Phase Equilibration Outer->Vapor High vapor pressure Vapor->Inner Slow diffusion

Fig 2: Vapor diffusion setup for growing X-ray quality single crystals.

  • Preparation: Dissolve 10 mg of the compound in 0.5 mL of Toluene in a clean 2 mL inner glass vial. Do not cap this vial.

  • Chamber Setup: Place the open 2 mL vial inside a larger 20 mL outer vial containing 3.0 mL of Pentane.

  • Sealing: Cap the 20 mL outer vial tightly with a PTFE-lined cap. Wrap the seal with Parafilm to prevent vapor escape.

  • Equilibration: Store the chamber in a dark, vibration-free environment at a constant 20 °C for 7 to 14 days.

    • Causality: Pentane has a higher vapor pressure than Toluene. It will slowly vaporize and condense into the inner vial, gradually lowering the solubility of the thiazepanone. This slow thermodynamic shift heavily favors the growth of a few large, highly ordered single crystals over a mass of microcrystals.

    • Validation Check: Inspect visually after 5 days without moving the vial. You should observe sharp, geometric edges forming on the glass walls of the inner vial.

References

  • 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one (Structural Implications & Research Rationale)
  • Source: Journal of the American Chemical Society (J Am Chem Soc)
  • A Bis-Imidazolium Receptor for the Selective Crystallization of Fluoride through Hydrogen Bonding (Citing Thorpe-Ingold Effect in Crystallization)

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Characterization of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one and Its Analogs

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical scaffolds for their utility in Fragment-Based Drug Discovery (FBDD) and bioconjugation. The 1,4-thiazepan-5-one core h...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical scaffolds for their utility in Fragment-Based Drug Discovery (FBDD) and bioconjugation. The 1,4-thiazepan-5-one core has emerged as a highly versatile 7-membered heterocyclic scaffold. However, its physicochemical behavior and application scope shift dramatically depending on its substitution pattern.

This guide provides an objective, data-driven comparison between the highly substituted 2,2,7,7-tetramethyl-1,4-thiazepan-5-one and its baseline analogs (unsubstituted 1,4-thiazepan-5-one and 1,4-diazepan-5-one), detailing the causality behind their structural design and providing self-validating experimental protocols for their characterization.

Structural Rationale: The Thorpe-Ingold Effect

The introduction of four methyl groups at the C2 and C7 positions to form 2,2,7,7-tetramethyl-1,4-thiazepan-5-one (CAS: 2680529-65-9, MW: 187.30 g/mol ) is not an arbitrary design choice; it is a deliberate exploitation of the Thorpe-Ingold effect (or gem-dimethyl effect)[1].

In standard linear aminothiol precursors, the entropic cost of forming a 7-membered ring is high. By introducing geminal dimethyl groups, the steric bulk increases, which compresses the internal bond angle between the substituents. This compression forces the reactive ends of the molecule (the amine and the ester/carboxylic acid) into closer spatial proximity, dramatically accelerating the ring-closing cyclization step[1]. The resulting scaffold is exceptionally rigid, non-planar, and possesses a high fraction of sp3-hybridized carbons (Fsp3), making it an ideal 3D-enriched candidate for FBDD libraries[1].

ThorpeIngold A Linear Aminothiol Precursor B gem-Dimethyl Substitution (C2 & C7) A->B C Steric Bulk & Angle Compression B->C D Reactive Ends Proximity Enhanced C->D E Accelerated Cyclization D->E F 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one E->F

Logic flow of the Thorpe-Ingold effect driving 1,4-thiazepan-5-one cyclization.

Comparative Analysis: Scaffold Properties

To objectively evaluate the utility of these scaffolds, we must compare their structural and kinetic properties. The table below synthesizes quantitative and qualitative data contrasting the tetramethyl variant with its primary alternatives.

Property / Feature2,2,7,7-Tetramethyl-1,4-thiazepan-5-one1,4-Thiazepan-5-one (Unsubstituted)1,4-Diazepan-5-one (Nitrogen Analog)
Primary Application FBDD Libraries, Rigid 3D Probes[1]Bioconjugation Linkers (N-Cys labeling)[2],[3]Kinase Inhibitor Scaffolds, Peptidomimetics
Ring Rigidity Exceptionally High (Sterically locked)Moderate (Flexible 7-membered ring)Moderate to High (Depending on N-substitution)
Cyclization Kinetics Highly Accelerated (Thorpe-Ingold effect)[1]Slower (Requires activated electrophiles)Moderate (Often requires metal catalysis)
H-Bonding Profile 1 Donor (NH), 1 Acceptor (C=O), Thioether1 Donor (NH), 1 Acceptor (C=O), Thioether2 Donors (NH), 1 Acceptor (C=O)
Metabolic Stability High (Steric shielding of heteroatoms)Moderate (Susceptible to S-oxidation)Low to Moderate (N-dealkylation risks)

Experimental Workflows & Self-Validating Protocols

Scientific integrity requires that methodologies are not just listed, but designed as self-validating systems where causality is clear. Below are two critical protocols highlighting the distinct applications of these scaffolds.

Protocol A: Synthesis & Kinetic Profiling of the Tetramethyl Scaffold

This protocol demonstrates the tandem conjugate addition and cyclization sequence[1], utilizing real-time NMR to validate the steric acceleration.

  • Precursor Assembly: Combine the highly substituted 1,2-amino thiol with an α,β-unsaturated ester in a deuterated solvent (e.g., DMSO- d6​ ) containing a mild base (e.g., K2​CO3​ ).

    • Causality: The base is required to generate the pivotal anionic intermediate, initiating the conjugate addition[1].

  • Kinetic Monitoring (Self-Validation Step): Immediately transfer the mixture to an NMR tube and acquire 1H -NMR spectra at 5-minute intervals. Monitor the disappearance of the alkene protons and the emergence of the distinct gem-dimethyl singlets (typically around 1.2–1.5 ppm).

    • Causality: By plotting the integration of the product peaks over time, you calculate the observed rate constant ( kobs​ ). Comparing this kobs​ to an unsubstituted control directly quantifies the kinetic advantage provided by the Thorpe-Ingold effect.

  • Isolation: Quench the reaction, extract with ethyl acetate, and purify via flash chromatography to isolate the rigid 2,2,7,7-tetramethyl-1,4-thiazepan-5-one core.

Protocol B: N-Terminal Cysteine Bioconjugation via Thiazepanone Linkage

While the tetramethyl variant is used for rigid drug probes, the unsubstituted 1,4-thiazepan-5-one core is a breakthrough linker in bioconjugation. Cyclopropenone (CPO) reagents or NHS-activated acrylamides react specifically with 1,2-aminothiols (N-terminal Cysteine) to form this stable ring[2],[3],[4].

  • Protein Reduction: Incubate the target protein (containing an N-terminal Cysteine) with 500 equivalents of Dithiothreitol (DTT) in NaPi buffer (20 mM, pH 7.0).

    • Causality: DTT ensures the N-terminal cysteine is fully reduced and nucleophilic. Unlike maleimides, CPO reagents are entirely compatible with reducing agents, preventing off-target protein dimerization without quenching the probe[2].

  • Probe Addition: Add 10 equivalents of the CPO-functionalized probe. The reaction proceeds rapidly (67 L mol −1 s −1 at 37 °C)[2].

    • Causality: The thiol attacks the cyclopropenone to form a thioether intermediate, followed by an immediate intramolecular amidation (ring closure) driven by the proximity of the α -amine[4].

  • Intact Mass Spectrometry (Self-Validation Step): Analyze the reaction mixture via LC-MS.

    • Causality: A successful reaction is self-validated by a highly specific mass shift corresponding to the exact mass of the CPO probe minus the loss of water (from the amidation step). The absence of +2x mass shifts confirms the absolute selectivity for the 1,2-aminothiol over internal cysteines[4].

Bioconjugation N1 N-Terminal Cysteine (1,2-Aminothiol) N3 Thioether Intermediate N1->N3 N2 Cyclopropenone Probe N2->N3 N4 Intramolecular Amidation N3->N4 N5 1,4-Thiazepan-5-one Linkage N4->N5

Reaction mechanism of N-terminal Cys labeling via 1,4-thiazepan-5-one formation.

Conclusion

The 1,4-thiazepan-5-one scaffold represents a highly tunable chemical space. By applying the Thorpe-Ingold effect via the 2,2,7,7-tetramethyl substitution, researchers can generate highly rigid, metabolically stable 3D architectures ideal for fragment screening. Conversely, leveraging the rapid cyclization kinetics of the unsubstituted core provides an unparalleled, bioorthogonal methodology for site-specific protein labeling. Understanding the causality behind these structural modifications is essential for their successful application in modern drug discovery.

Sources

Comparative

A Researcher's Guide to Elucidating the Biological Activity of Novel 1,4-Thiazepan-5-ones: A Comparative Analysis with Classical Diazepines

In the landscape of neuropharmacology, the seven-membered diazepine scaffold has been a cornerstone for the development of therapeutics targeting the central nervous system (CNS).[1][2] Classical 1,4-benzodiazepines, suc...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neuropharmacology, the seven-membered diazepine scaffold has been a cornerstone for the development of therapeutics targeting the central nervous system (CNS).[1][2] Classical 1,4-benzodiazepines, such as diazepam, have been extensively studied and utilized for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[3] These effects are primarily mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the brain. As the quest for novel CNS modulators with improved therapeutic profiles continues, attention is turning towards structurally related but distinct heterocyclic systems. One such scaffold of emerging interest is the 1,4-thiazepan-5-one core. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the biological activity of novel thiazepanones, specifically focusing on 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one, and to draw objective comparisons with established diazepines like diazepam.

This document is structured to provide not just a theoretical overview, but also actionable experimental protocols and the rationale behind their design. We will delve into the fundamental in vitro techniques required to characterize a novel compound's interaction with the GABAA receptor, from initial binding assessment to functional consequences on receptor activity.

The Chemical Landscape: A Structural Overview

The classical 1,4-benzodiazepines are characterized by a fusion of a benzene ring and a seven-membered diazepine ring. In contrast, 1,4-thiazepan-5-ones are seven-membered heterocyclic compounds containing both a sulfur and a nitrogen atom.[4] The subject of our investigation, 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one, features a saturated 1,4-thiazepane ring with a ketone group at the 5-position and gem-dimethyl substitutions at the 2 and 7 positions.[5][6] This tetramethyl substitution is expected to impart significant steric hindrance, potentially influencing its binding affinity and metabolic stability compared to less substituted analogs.[5]

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )Key Features
2,2,7,7-Tetramethyl-1,4-thiazepan-5-one [Image of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one structure]C9H18N2O170.25[5][6]Saturated heterocyclic core with a thiazepane ring, tetramethyl substitution.
Diazepam [Image of Diazepam structure]C16H13ClN2O284.7Fused benzene and diazepine rings, a classic 1,4-benzodiazepine.

The Primary Suspect: The GABAA Receptor Signaling Pathway

The vast majority of anxiolytic and sedative diazepines exert their effects by modulating the GABAA receptor.[7] This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and thus inhibiting neurotransmission.[8][9] Benzodiazepines bind to a specific allosteric site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA, increasing the frequency of channel opening.[10] It is therefore a primary hypothesis that novel thiazepanones may also interact with this critical CNS target.

Caption: GABAergic signaling pathway and hypothesized modulation.

Experimental Protocols for Comparative Biological Activity Assessment

To objectively compare the biological activity of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one with diazepam, a series of in vitro assays are essential. The following protocols are designed to provide a comprehensive characterization of a novel compound's interaction with the GABAA receptor.

Radioligand Binding Assay: Assessing Affinity for the Benzodiazepine Site

This assay determines the affinity of a test compound for the benzodiazepine binding site on the GABAA receptor by measuring its ability to displace a radiolabeled ligand.[11][12]

Principle: The assay measures the competition between the unlabeled test compound and a radiolabeled ligand (e.g., [3H]flunitrazepam) for the benzodiazepine binding site on GABAA receptors in a membrane preparation from a relevant tissue source (e.g., rat brain cortex).[11][13]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.

    • Wash the pellet by resuspension in fresh buffer and recentrifugation three times to remove endogenous GABA.[14]

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay). Store at -80°C.

  • Binding Assay:

    • In a 96-well plate, add the following in a final volume of 250 µL:

      • 150 µL of membrane preparation (50-100 µg protein).

      • 50 µL of various concentrations of the test compound (2,2,7,7-Tetramethyl-1,4-thiazepan-5-one or diazepam) or vehicle.

      • 50 µL of [3H]flunitrazepam (final concentration ~1 nM).

    • For non-specific binding determination, add a high concentration of unlabeled diazepam (e.g., 10 µM) to a separate set of wells.[13]

    • Incubate the plate at 4°C for 60 minutes with gentle agitation.

  • Separation of Bound and Free Radioligand:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B) pre-soaked in 0.3% polyethyleneimine.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology: Assessing Functional Modulation of the GABAA Receptor

Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) using Xenopus oocytes or patch-clamp on mammalian cells expressing recombinant GABAA receptors, provide a direct measure of the functional consequences of compound binding.[15][16]

Principle: These techniques measure the chloride ion flow through the GABAA receptor channel in response to GABA application, and how this current is modulated by the test compound.

Step-by-Step Methodology (Two-Electrode Voltage Clamp):

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Inject the oocytes with cRNAs encoding the desired human GABAA receptor subunits (e.g., α1, β2, and γ2).[13]

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber and perfuse with a recording solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl and clamp the membrane potential at a holding potential of -70 mV.[13]

  • Compound Application and Data Acquisition:

    • Establish a baseline GABA-evoked current by applying a low concentration of GABA (e.g., EC10-EC20).

    • Co-apply the same concentration of GABA with varying concentrations of the test compound (2,2,7,7-Tetramethyl-1,4-thiazepan-5-one or diazepam).

    • Record the potentiation of the GABA-evoked current.

  • Data Analysis:

    • Plot the percentage potentiation of the GABA response against the concentration of the test compound.

    • Determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the maximum efficacy (Emax) from the concentration-response curve.

Caption: Experimental workflow for comparative analysis.

Interpreting the Data: A Comparative Framework

The data obtained from these experiments will allow for a direct and objective comparison of the biological activity of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one and diazepam.

ParameterDescriptionSignificance
Ki (Binding Affinity) The inhibition constant, representing the affinity of the compound for the benzodiazepine binding site. A lower Ki value indicates higher affinity.A low Ki value for the thiazepanone would suggest it binds effectively to the GABAA receptor at the same site as diazepam.
EC50 (Functional Potency) The concentration of the compound that produces 50% of its maximal effect on GABA-evoked currents. A lower EC50 indicates higher potency.This parameter reveals how much of the compound is needed to produce a functional effect. A lower EC50 for the thiazepanone would suggest it is more potent than diazepam.
Emax (Maximal Efficacy) The maximum potentiation of the GABA response that can be achieved with the compound.This indicates the maximal effect the compound can have. A higher Emax for the thiazepanone would suggest it is a more efficacious positive allosteric modulator than diazepam.

Concluding Remarks for the Research Professional

The exploration of novel heterocyclic scaffolds is a critical endeavor in the pursuit of next-generation CNS therapeutics. While 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one represents a departure from the classical benzodiazepine structure, its potential interaction with the GABAA receptor warrants thorough investigation. The experimental framework outlined in this guide provides a robust and validated approach to characterizing its biological activity.

By systematically determining the binding affinity, functional potency, and efficacy of this novel thiazepanone and comparing these parameters head-to-head with a well-established modulator like diazepam, researchers can gain invaluable insights into its pharmacological profile. This comparative data is not only essential for understanding the structure-activity relationships of this new chemical class but also for making informed decisions regarding its potential for further preclinical and clinical development. The path from a novel molecule to a potential therapeutic is paved with rigorous and objective scientific inquiry, and the methodologies described herein are fundamental to that journey.

References

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  • Veronesi, M. C., & Boddum, K. (2017). Schematic diagram of proposed GABAergic signaling pathways in glial cells. ResearchGate. Retrieved from [Link]

  • An overview of the γ-aminobutyric acid (GABA) signaling system. ResearchGate. (n.d.). Retrieved from [Link]

  • Feltz, P., & Demeneix, B. (1991). Electrophysiological characterization of diazepam binding inhibitor (DBI) on GABAA receptors. Advances in Biochemical Psychopharmacology, 46, 15-24. Retrieved from [Link]

  • Becker, N., et al. (2015). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. PLoS One, 10(3), e0119438. Retrieved from [Link]

  • Enna, S. J., & Snyder, S. H. (1975). Properties of gamma-aminobutyric acid (GABA) receptor binding in rat brain synaptic membrane fractions. Brain Research, 100(1), 81-97. Retrieved from [Link]

  • Twyman, R. E., Rogers, C. J., & Macdonald, R. L. (1989). Differential regulation of gamma-aminobutyric acid receptor channels by diazepam and phenobarbital. Annals of Neurology, 25(3), 213-220. Retrieved from [Link]

  • Kim, H. Y., et al. (2023). Gamma-Aminobutyric Acid Signaling in Damage Response, Metabolism, and Disease. International Journal of Molecular Sciences, 24(5), 4496. Retrieved from [Link]

  • The schematic diagram of GABA synthesis and the potential mechanisms of... ResearchGate. (n.d.). Retrieved from [Link]

  • Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells. ResearchGate. (2009). Retrieved from [Link]

  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from [Link]

  • Christian, C. A., et al. (2021). The diazepam binding inhibitor's modulation of the GABA-A receptor is subunit-dependent. Scientific Reports, 11(1), 16428. Retrieved from [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine... PMC. (2010). Retrieved from [Link]

  • Kristiansen, U., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLoS One, 8(3), e58422. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Mousavi Nik, A., et al. (2017). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. Journal of Biomolecular Screening, 22(7), 846-855. Retrieved from [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. PMC. (2021). Retrieved from [Link]

  • Patsnap Synapse. (2025, March 11). What are the preclinical assets being developed for GABAA? Retrieved from [Link]

  • Establishment of a High Throughput Screening System for GABAA1 Modulators in Living Cells. Bentham Science Publishers. (2022). Retrieved from [Link]

  • Development of Inhaled GABA A Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders. ACS Publications. (2022). Retrieved from [Link]

  • PubChem. (n.d.). 2,2,7,7-Tetramethyl-1,4-diazepan-5-one. Retrieved from [Link]

  • Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives. Bioinformation. (2015). Retrieved from [Link]

  • In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. PMC. (2018). Retrieved from [Link]

  • Discovery of GABAA receptor modulators of natural origin – validation of a FLIPR assay for screening and HPLC-based activity profiling. ResearchGate. (2011). Retrieved from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. (2018). Retrieved from [Link]

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  • Metabolomics predicts the pharmacological profile of new psychoactive substances. PubMed. (2018). Retrieved from [Link]

  • PubChem. (n.d.). 2,2,7,7-Tetramethyl-1,4-diazepan-6-one. Retrieved from [Link]

  • Lüscher, B. P., et al. (2012). Influence of GABAA Receptor α Subunit Isoforms on the Benzodiazepine Binding Site. PLoS One, 7(7), e42101. Retrieved from [Link]

  • A convenient 'one-pot' synthesis and in vitro microbiological evaluation of novel 2,7-diaryl-[8][15] -diazepan-5-ones. PubMed. (2007). Retrieved from [Link]

  • GABAA receptor subtype selectivity of the proconvulsant rodenticide TETS. ResearchGate. (2025). Retrieved from [Link]

  • Structure-based design, synthesis, and biological evaluation of novel 1,4-diazepines as HDM2 antagonists. PubMed. (2005). Retrieved from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. (2018). Retrieved from [Link]

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  • Synthesis and biological evaluation of the new ring system benzo[f]pyrimido[1,2-d][8][9][17]triazolo[1,5-a][8][15]diazepine and its cycloalkane and cycloalkene condensed analogues. PMC. (2021). Retrieved from [Link]

  • Mind. (2021). Comparing benzodiazepines. Retrieved from [Link]

  • Pharmacological profile of mephedrone analogs and related new psychoactive substances. ScienceDirect. (2018). Retrieved from [Link]

  • Role of amino terminal substitutions in the pharmacological, rewarding and psychostimulant profiles of novel synthetic cathinones. PubMed. (2021). Retrieved from [Link]

  • A bibliometric analysis of the recent advances in diazepam from 2012 to 2021. Frontiers. (2022). Retrieved from [Link]

  • A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine. PMC. (2021). Retrieved from [Link]

  • Pharmacological profile of the novel mammalian tachykinin, hemokinin 1. PMC. (2002). Retrieved from [Link]

Sources

Validation

Validation of analytical methods for 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one

Title: Comprehensive Analytical Method Validation Guide for 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one: A Comparative Assessment Executive Summary As Fragment-Based Drug Discovery (FBDD) shifts toward exploring novel chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Analytical Method Validation Guide for 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one: A Comparative Assessment

Executive Summary

As Fragment-Based Drug Discovery (FBDD) shifts toward exploring novel chemical spaces, 3D-enriched heterocycles have become highly sought-after scaffolds. Among these, 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one (CAS: 2680529-65-9) stands out due to its rigid, non-planar architecture[1][2]. However, analyzing this compound presents distinct chromatographic and spectroscopic challenges.

As a Senior Application Scientist, I have developed this guide to objectively compare the performance of HPLC-UV, GC-FID, and LC-MS/MS for the quantification of this specific thiazepanone derivative. By grounding our methodologies in the updated ICH Q2(R2) validation framework[3][4], this guide provides drug development professionals with field-proven, self-validating protocols to ensure absolute data integrity.

Structural Analysis & Analytical Challenges

To design a robust analytical method, we must first understand the causality between the molecule's structure and its physicochemical behavior.

  • The Thorpe-Ingold Effect: The defining feature of 2,2,7,7-tetramethyl-1,4-thiazepan-5-one is the presence of four methyl groups at the C2 and C7 positions[1]. This gem-dimethyl substitution pattern triggers the Thorpe-Ingold effect (or angle compression)[1][5]. The steric bulk of the methyl groups compresses the internal bond angles of the carbon chain, forcing the sulfur and nitrogen atoms into closer proximity to facilitate the 7-membered ring closure[5][6].

  • Chromatographic Implications: While this effect creates a robust 3D framework ideal for target specificity in chemical biology[1], the resulting bulky hydrodynamic radius limits its longitudinal diffusion rate in liquid chromatography, often leading to band broadening if the wrong stationary phase is selected.

  • Detection Challenges: With a molecular weight of 187.30 g/mol [1] and a complete absence of an extended conjugated π -system, the molecule exhibits exceptionally poor UV absorbance. Furthermore, the thioether linkage is highly susceptible to oxidation (forming sulfoxides), and the amide nitrogen can cause secondary hydrogen-bonding interactions with residual silanols on silica-based columns.

Comparative Modality Assessment

Selecting the correct analytical modality depends entirely on the sample matrix and the required sensitivity. Below is an objective comparison of the three primary techniques.

A. HPLC-UV (High-Performance Liquid Chromatography with UV Detection)
  • Mechanism: Relies on the weak absorbance of the amide bond at low wavelengths (~210 nm).

  • Verdict: Sub-optimal for trace analysis. At 210 nm, many extraction solvents and biological matrices exhibit severe background noise. It is only recommended for high-concentration API release testing where the matrix is simple.

B. GC-FID (Gas Chromatography with Flame Ionization Detection)
  • Mechanism: Exploits the molecule's low molecular weight (187.30 g/mol ) and thermal stability to volatilize it, detecting the carbon-hydrogen bonds via flame ionization.

  • Verdict: Excellent for Bulk Purity. GC-FID provides superior resolution between the parent thiazepanone and potential synthetic precursors or oxidized sulfoxide impurities. However, it requires highly deactivated flow paths to prevent the sulfur atom from adsorbing to active sites in the inlet.

C. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
  • Mechanism: Utilizes Positive Electrospray Ionization (ESI+) to protonate the amide nitrogen, generating a robust [M+H]+ precursor ion at m/z 188.1.

  • Verdict: The Gold Standard for FBDD and Bioanalysis. It bypasses the lack of a UV chromophore entirely, offering unparalleled specificity and sub-nanogram sensitivity.

Analytical Workflow Visualization

The following decision matrix illustrates the logical pathway for selecting and validating the appropriate analytical method based on the project's phase and sample complexity.

MethodSelection Start Analyte: 2,2,7,7-Tetramethyl- 1,4-thiazepan-5-one Decision1 Primary Analytical Objective? Start->Decision1 GoalTrace Trace Analysis / Bioanalysis (FBDD) Decision1->GoalTrace Trace/Bio GoalBulk Bulk Purity / Release Testing Decision1->GoalBulk Bulk/API MethodLCMS LC-MS/MS (ESI+) High Sensitivity & Specificity GoalTrace->MethodLCMS Decision2 Matrix Complexity? GoalBulk->Decision2 Validation ICH Q2(R2) Validation: Accuracy, Precision, Specificity MethodLCMS->Validation MatrixHigh High (Formulation) Decision2->MatrixHigh Complex MatrixLow Low (API) Decision2->MatrixLow Simple MethodHPLC HPLC-UV (210 nm) Requires high concentration MatrixHigh->MethodHPLC MethodGC GC-FID Excellent resolution for API MatrixLow->MethodGC MethodHPLC->Validation MethodGC->Validation

Analytical method selection and ICH Q2(R2) validation logic for 3D-enriched heterocycles.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every sequence incorporates built-in System Suitability Testing (SST) to verify instrument performance before sample analysis begins.

Protocol 1: LC-MS/MS for Trace Analysis (FBDD Screening)

This method is engineered to maximize the ionization of the thiazepanone core while minimizing band broadening.

  • Column Selection: Install a Superficially Porous Particle (SPP) C18 column (e.g., 2.1 x 50 mm, 2.7 µm).

    • Causality: The solid core of the SPP limits the longitudinal diffusion path of the bulky, 3D-enriched tetramethyl-thiazepan ring, resulting in significantly sharper peaks compared to fully porous particles.

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, ensuring the amide nitrogen remains fully ionized ( [M+H]+ ) for maximum ESI+ efficiency.

  • MS/MS Parameters: Operate in Multiple Reaction Monitoring (MRM) mode. Set the precursor ion to m/z 188.1. Optimize collision energy to monitor the primary product ion (typically m/z 72.1, corresponding to the cleavage of the gem-dimethyl substituted segments).

  • Self-Validation (SST): Inject a blank followed by six replicates of the LOQ standard (0.1 ng/mL). The system is only validated for the run if the %RSD of the peak area is 5.0% and the signal-to-noise (S/N) ratio is 10:1.

Protocol 2: GC-FID for Bulk API Purity

This method is engineered to prevent sulfur-induced peak tailing and resolve oxidized impurities.

  • Inlet Preparation: Install a strictly deactivated borosilicate glass liner with a glass wool plug.

    • Causality: The thioether sulfur in the 1,4-thiazepan-5-one ring is highly prone to adsorption on active silanol sites in the inlet. Deactivation prevents peak tailing and irreversible analyte loss.

  • Column Selection: Utilize a mid-polar DB-1701 (14% Cyanopropyl-phenyl) capillary column (30 m x 0.25 mm x 0.25 µm).

    • Causality: The cyano-phenyl phase provides orthogonal dipole-dipole interactions, which are critical for separating the parent thiazepanone from its oxidized sulfoxide degradation products.

  • Temperature Program: Initial temp 100°C (hold 1 min), ramp at 15°C/min to 250°C (hold 5 min). Injector: 250°C. Detector (FID): 280°C.

  • Self-Validation (SST): Inject a resolution standard containing 2,2,7,7-tetramethyl-1,4-thiazepan-5-one and its known sulfoxide impurity. The run is validated only if the chromatographic resolution ( Rs​ ) between the two peaks is 2.0.

Quantitative Validation Data (ICH Q2(R2) Benchmark)

The following table summarizes the expected validation performance of the three analytical modalities when tested against the updated ICH Q2(R2) guidelines for analytical procedures[3][7]. The data highlights the stark contrast in sensitivity and precision.

Validation Parameter (ICH Q2(R2))HPLC-UV (210 nm)GC-FID (Bulk API)LC-MS/MS (ESI+)
Linearity Range 1.0 – 100 µg/mL0.5 – 500 µg/mL0.1 – 50 ng/mL
Limit of Detection (LOD) 0.3 µg/mL0.1 µg/mL0.02 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 µg/mL0.1 ng/mL
Intra-day Precision (%RSD) 2.0% 1.5% 4.5%
Accuracy (% Recovery) 98.0 – 102.0%99.0 – 101.5%90.0 – 110.0%
Specificity Poor (Matrix interference)ExcellentExceptional (MRM)

Note: LC-MS/MS exhibits wider accuracy recovery margins (90-110%) due to inherent matrix effects in ESI, which is standard and acceptable under ICH Q2(R2) for bioanalytical trace levels[4].

Conclusion

The 2,2,7,7-tetramethyl-1,4-thiazepan-5-one scaffold is a triumph of utilizing the Thorpe-Ingold effect to access novel 3D chemical space. However, its lack of a UV chromophore and the presence of a reactive thioether demand highly specific analytical approaches. For pharmaceutical release testing of the API, GC-FID utilizing a deactivated flow path and a mid-polar column is the most robust and cost-effective choice. Conversely, for FBDD screening and pharmacokinetic trace analysis, LC-MS/MS using SPP column technology is strictly required to achieve the necessary sensitivity and specificity.

References

  • Thorpe–Ingold effect. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation (ICH). Available at: [Link]

Sources

Comparative

A Researcher's Guide to the Structure-Activity Relationship of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one Analogs: A Framework for Exploration

Introduction: Unlocking the Potential of a Novel 3D Scaffold In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide access to uncharted chemical space is paramount. Seven-membered h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Novel 3D Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide access to uncharted chemical space is paramount. Seven-membered heterocyclic rings are a particularly intriguing class of compounds, offering unique three-dimensional arrangements and conformational flexibility that can be pivotal for effective interaction with biological targets.[1][2][3] Among these, the 1,4-thiazepan-5-one core represents a promising, yet underrepresented, scaffold in screening libraries.[4]

This guide focuses on the 2,2,7,7-tetramethyl-1,4-thiazepan-5-one framework. The specific tetramethyl substitution pattern is of significant interest due to the Thorpe-Ingold, or gem-dimethyl, effect. This effect can influence the ring's conformation, providing a more rigid and defined structure for systematic structure-activity relationship (SAR) studies. While extensive SAR data for this specific analog family is not yet widely published, this guide will provide a comprehensive framework for researchers and drug development professionals to initiate such an investigation. We will delve into the synthetic rationale, propose key areas for analog development, and outline a strategy for biological evaluation based on the known activities of related heterocyclic systems.

Core Synthesis and a Logic-Driven Approach to Analog Design

The foundation of any SAR study is a robust and flexible synthetic route that allows for the generation of a diverse library of analogs. Fortunately, an efficient one-pot synthesis for the 1,4-thiazepanone core has been established, making this scaffold readily accessible.[4]

General Synthetic Workflow

The synthesis typically involves a tandem conjugate addition and cyclization reaction between a 1,2-amino thiol and an α,β-unsaturated ester. This methodology is tolerant of a range of functional groups, which is crucial for building a diverse analog library.[4]

G cluster_start Starting Materials AminoThiol 1,2-Amino Thiol (e.g., 2-amino-2-methyl-1-propanethiol) OnePot One-Pot Reaction (Base, Acyl Transfer Catalyst) AminoThiol->OnePot UnsaturatedEster α,β-Unsaturated Ester UnsaturatedEster->OnePot CoreScaffold 2,2,7,7-Tetramethyl- 1,4-thiazepan-5-one OnePot->CoreScaffold Tandem Conjugate Addition/ Cyclization N_Func N-4 Functionalization (e.g., Alkylation, Acylation) CoreScaffold->N_Func Analogs Analog Library N_Func->Analogs

Caption: General workflow for the synthesis of the 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one core and subsequent N-4 functionalization to generate an analog library.

Strategic Points for Molecular Modification

To build a robust SAR, modifications should be made systematically at key positions on the scaffold.

  • N-4 Position (Nitrogen Atom): This is the most synthetically accessible position for introducing diversity. A wide range of substituents can be introduced via standard N-alkylation or N-acylation reactions. The goal is to probe how changes in steric bulk, electronics, and hydrogen bonding potential at this position affect biological activity.

    • Small Alkyl Groups (e.g., methyl, ethyl, isopropyl): To explore the steric tolerance of the binding pocket.

    • Aryl and Heteroaryl Rings: To introduce potential π-π stacking or other specific interactions with the target protein.

    • Functionalized Alkyl Chains (e.g., containing hydroxyl, amino, or carboxyl groups): To modulate solubility and introduce new hydrogen bond donors or acceptors.

  • C-3 and C-6 Positions: Modification at these positions is more complex and would likely require different starting materials for the one-pot synthesis. However, introducing substituents here could provide crucial information about the topology of the binding site.

  • C-5 Carbonyl Group: The carbonyl oxygen is a potential hydrogen bond acceptor. Its importance can be probed by:

    • Reduction: Conversion to a hydroxyl group introduces a hydrogen bond donor and a new stereocenter.

    • Thionation: Conversion to a thiocarbonyl (C=S) using a reagent like Lawesson's reagent alters the hydrogen bonding capability and electronic properties of the group.[5]

Proposed Biological Evaluation and Hypothetical SAR Analysis

Given the novelty of the scaffold, a broad primary screening campaign is recommended. The biological activities of structurally related seven-membered heterocycles, such as thiazepines and diazepines, as well as five-membered thiazolidinones, can guide the selection of initial assays.[1][6] Potential therapeutic areas of interest include neuropharmacology, oncology, and infectious diseases.[5][7][8][9]

Potential Biological Targets and Screening Assays:
  • Neuropharmacological Targets: Thiazolidinone and thiazepine derivatives have shown activity as agonists at benzodiazepine receptors.[6][7][10] Therefore, initial screening should include binding and functional assays for the GABA-A receptor.

  • Anticancer Activity: Many heterocyclic compounds are evaluated for their cytotoxic effects against various cancer cell lines.[8][9] A primary screen against a panel of cancer cell lines (e.g., NCI-60) would be informative.

  • Antimicrobial Activity: The presence of nitrogen and sulfur in the heterocyclic core suggests potential for antimicrobial activity.[5] Screening against a panel of Gram-positive and Gram-negative bacteria is warranted.

Hypothetical Structure-Activity Relationship (SAR) Table

The following table presents a hypothetical SAR for a series of N-4 substituted analogs against a fictional kinase target (Kinase X) and a bacterial strain (Bacterium Y). This serves as a template for how experimental data could be organized and interpreted.

Compound IDR (Substituent at N-4)Kinase X IC₅₀ (µM)Bacterium Y MIC (µg/mL)
1 (Core) -H> 50> 128
2a -CH₃25.1128
2b -CH₂CH₃15.864
2c -CH(CH₃)₂48.2128
2d -CH₂Ph5.232
2e -CH₂(4-Cl-Ph)1.816
2f -CH₂(4-OCH₃-Ph)8.932
2g -(CH₂)₂OH30.564
Interpretation of Hypothetical SAR:
  • N-4 substitution is crucial for activity: The unsubstituted core (Compound 1) is inactive.

  • Steric bulk at N-4 is tolerated to a point: Small alkyl groups (2a, 2b) confer some activity, but a larger isopropyl group (2c) is detrimental.

  • Aromatic substituents are beneficial: A benzyl group (2d) significantly improves activity against both targets.

  • Electronic effects on the aromatic ring are important: An electron-withdrawing chloro group (2e) enhances potency, while an electron-donating methoxy group (2f) is less favorable than the unsubstituted benzyl. This suggests a potential interaction with an electron-deficient region of the binding pocket.

  • Hydrophilicity may reduce kinase activity: The hydroxyethyl substituent (2g) has lower kinase inhibitory activity compared to simple alkyl or benzyl groups, but retains moderate antibacterial activity.

G cluster_sar Hypothetical SAR Insights Core Core Scaffold (2,2,7,7-Tetramethyl-1,4-thiazepan-5-one) N4 N-4 Substitution Core->N4 is key for activity Alkyl Small Alkyl (Moderate Activity) N4->Alkyl Aryl Arylmethyl (High Activity) N4->Aryl Polar Polar Groups (Modulates Selectivity) N4->Polar EWG Electron-Withdrawing (Increases Potency) Aryl->EWG

Sources

Validation

Benchmarking the stability of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one

An Objective Guide to the Chemical Stability of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one: A Comparative Benchmarking Protocol Introduction: Scrutinizing a Modern Scaffold Seven-membered heterocyclic rings are a cornerston...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to the Chemical Stability of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one: A Comparative Benchmarking Protocol

Introduction: Scrutinizing a Modern Scaffold

Seven-membered heterocyclic rings are a cornerstone in medicinal chemistry, offering unique three-dimensional structures and conformational flexibility that are highly prized in modern drug discovery.[1] Among these, the 1,4-thiazepan-5-one core, which integrates both sulfur and nitrogen atoms into a seven-membered lactam structure, presents a compelling scaffold. The specific compound, 2,2,7,7-tetramethyl-1,4-thiazepan-5-one, is of particular interest due to its gem-dimethyl groups at the C2 and C7 positions. This substitution pattern invokes the Thorpe-Ingold effect, which can enforce a more rigid conformation, potentially leading to enhanced target specificity.[1]

However, the introduction of a thioamide-like linkage and a sulfide moiety within a constrained cyclic system raises critical questions about its chemical stability. For researchers utilizing this scaffold in the development of chemical probes or as a foundational element in drug candidate libraries, a comprehensive understanding of its stability profile is not merely academic—it is essential for ensuring the integrity of experimental data and the viability of downstream applications.

This guide presents a detailed, objective framework for benchmarking the chemical stability of 2,2,7,7-tetramethyl-1,4-thiazepan-5-one. We will outline a series of forced degradation studies, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, to probe its resilience under hydrolytic, oxidative, photolytic, and thermal stress.[2][3] To provide a meaningful context, we propose a direct comparison against its nitrogenous analog, 2,2,7,7-tetramethyl-1,4-diazepan-5-one, to elucidate the specific role of the sulfur atom in the stability profile of the heterocyclic core.

Comparative Framework: Selection of a Counterpart

To benchmark the stability of our target compound, a judicious choice of a comparator is paramount. We have selected 2,2,7,7-tetramethyl-1,4-diazepan-5-one [4][5][6].

Rationale for Selection:

  • Structural Isomorphism: This diazepanone is a close structural analog, replacing the sulfur atom at position 1 with a nitrogen atom. This allows for a direct assessment of the stability differences imparted by a sulfide versus a secondary amine within the same sterically hindered, seven-membered ring system.

  • Functional Group Comparison: The comparison will highlight the relative lability of the thioamide-like (thio-lactam) bond in our target compound versus the simple amide (lactam) bond in the diazepanone. Thioamides are known to have different electronic properties and reactivity compared to their amide counterparts.[7][8][9]

This head-to-head comparison will provide invaluable insights into the inherent stability of the thiazepanone scaffold, guiding its application in drug development and chemical biology.

Proposed Benchmarking Program: A Forced Degradation Workflow

Forced degradation, or stress testing, is an essential practice in pharmaceutical development designed to identify likely degradation products and establish degradation pathways.[10][11] It provides critical information for developing stability-indicating analytical methods and for determining appropriate storage and handling conditions.[3] Our proposed program adheres to the principles outlined in ICH guideline Q1A(R2).[2]

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Application of Stress Conditions cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation prep Prepare Stock Solutions (Target & Comparator in Acetonitrile) hydrolysis Hydrolytic Stress (Acidic, Basic, Neutral) prep->hydrolysis Expose Aliquots oxidation Oxidative Stress (H₂O₂ Solution) prep->oxidation Expose Aliquots photo Photolytic Stress (UV/Vis Light Exposure) prep->photo Expose Aliquots thermal Thermal Stress (Dry Heat, 70°C) prep->thermal Expose Aliquots quench Quench Reaction & Neutralize Samples hydrolysis->quench oxidation->quench photo->quench thermal->quench hplc HPLC-UV Analysis (Quantify Parent Compound) quench->hplc ms LC-MS Analysis (Identify Degradants) hplc->ms For samples with significant degradation quant Calculate % Degradation hplc->quant pathway Propose Degradation Pathways ms->pathway compare Compare Stability Profiles quant->compare pathway->compare G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent 2,2,7,7-Tetramethyl- 1,4-thiazepan-5-one Hydrolysis_Product Ring-Opened Product (Amino-thiol carboxylic acid) Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ Sulfoxide Sulfoxide Derivative Parent->Sulfoxide [O] Sulfone Sulfone Derivative Sulfoxide->Sulfone [O]

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